3-Bromothieno[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIGSHNHLULNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529352 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-12-5 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: Chemical Properties, Structure, and Synthetic Precursor Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromothieno[3,2-b]pyridine. This thienopyridine derivative serves as a crucial building block in the development of novel therapeutic agents, particularly in the field of oncology. This document outlines its known chemical data, details a key synthetic protocol for a direct derivative, and explores the significant signaling pathways influenced by its derivatives.
Core Chemical and Structural Information
This compound is a heterocyclic compound featuring a fused thiophene and pyridine ring system, with a bromine atom substituted at the 3-position. This bromine atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.
Structural and Physicochemical Properties
| Property | This compound | 3-Bromothieno[2,3-b]pyridine (Isomer) |
| CAS Number | 94191-12-5 | 28988-21-8[1] |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS[1] |
| Molecular Weight | 214.08 g/mol | 214.0824 g/mol [1] |
| IUPAC Name | This compound | 3-Bromothieno[2,3-b]pyridine[1] |
| SMILES String | BrC1=CSC2=CC=CN=C21 | BrC1=CSC2=NC=CC=C21[1] |
| InChI Key | Not explicitly found | Not explicitly found |
| Density | Not available | 1.748 g/cm³[1] |
| Boiling Point | Not available | 299.8°C at 760 mmHg[1] |
| Flash Point | Not available | 135.1°C[1] |
| Solubility | Not available | Not available |
Synthesis and Reactivity
While a specific, detailed synthesis for this compound was not found in the provided literature, a well-documented protocol for the synthesis of its direct derivative, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, is available. This reaction highlights the utility of the bromo-substituted thienopyridine core in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Cross-Coupling[2]
This procedure details the synthesis of a variety of 3-aryl substituted thieno[3,2-b]pyridines from a brominated precursor, demonstrating a key application of this chemical scaffold.
Starting Material: Methyl this compound-2-carboxylate, which is prepared from the corresponding 3-amino compound using tert-butyl nitrite and copper(II) bromide.[2]
General Procedure:
-
In a round-bottom flask, combine methyl this compound-2-carboxylate (1 equivalent), the desired (hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equivalents), and potassium carbonate (6 equivalents).
-
Add 1,2-dimethoxyethane (DME) and water in a 3:1 ratio.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)CH₂Cl₂), at a loading of 2–4 mol%.
-
Heat the reaction mixture to 100 °C with stirring for 3–4.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography or dry flash chromatography using a solvent gradient of petroleum ether and diethyl ether to yield the final product.
The workflow for this synthetic protocol is illustrated in the diagram below.
Caption: Suzuki-Miyaura cross-coupling workflow.
Biological Significance and Signaling Pathways
While direct biological studies on this compound are limited in the provided literature, its derivatives have emerged as potent modulators of key signaling pathways implicated in cancer progression. The thieno[3,2-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown significant activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[2]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Derivatives of 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as potential inhibitors of VEGFR-2.[2]
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a cascade of downstream signaling events.
Caption: Simplified VEGFR-2 signaling cascade.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[3] Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of Pim-1 kinase, highlighting the therapeutic potential of this heterocyclic scaffold.[3] Pim-1 is regulated by the JAK/STAT signaling pathway and can, in turn, influence other downstream pathways.
Caption: Overview of the Pim-1 kinase signaling pathway.
Conclusion
This compound is a key heterocyclic building block with significant potential in the synthesis of novel, biologically active compounds. Its utility as a precursor for potent inhibitors of crucial cancer-related signaling pathways, such as those mediated by VEGFR-2 and Pim-1 kinase, underscores its importance in drug discovery and development. Further research into the direct synthesis and biological activity of this compound itself may unveil new therapeutic opportunities. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.
References
An In-depth Technical Guide to 3-Bromothieno[3,2-b]pyridine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound and its derivatives, with a particular focus on their application in oncology.
Core Compound Properties
The fundamental properties of this compound are summarized in the table below, providing essential information for its use in chemical synthesis and analysis.
| Property | Value | Reference |
| CAS Number | 94191-12-5 | [1] |
| Molecular Formula | C₇H₄BrNS | [2] |
| Molecular Weight | 214.08 g/mol | [2] |
| Exact Mass | 212.92478 Da | [3] |
| Appearance | Powder | |
| Storage | Sealed in dry, room temperature |
Synthesis and Derivatization
The bromine atom at the 3-position of the thieno[3,2-b]pyridine core is a key functional handle for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of 3-aryl and 3-heteroaryl substituted thieno[3,2-b]pyridines.[4][5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thieno[3,2-b]pyridine scaffold and various boronic acids or their esters.
A general workflow for the derivatization of this compound and subsequent biological evaluation is illustrated in the following diagram.
Caption: Derivatization and evaluation workflow.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene/water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour.
-
Wash the plates four to five times with slow-running tap water and allow to air-dry.
-
Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air-dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[7][8][9][10]
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells.
Procedure:
-
Prepare a cell suspension in a suitable buffer (e.g., PBS).
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate the mixture at room temperature for 1-3 minutes.
-
Load a hemocytometer with the cell suspension-trypan blue mixture.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.
-
Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[11][12][13][14][15]
Biological Activity and Signaling Pathways
Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated significant potential as anticancer agents. Their biological activity is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.
Src Kinase Inhibition
The Src family of non-receptor tyrosine kinases are often overexpressed and hyperactivated in various human cancers, playing a crucial role in signaling pathways that promote cell division, motility, and survival.[16][17] Inhibition of Src is a promising therapeutic strategy.
Caption: Inhibition of the Src signaling pathway.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is implicated in the regulation of cell cycle progression and apoptosis.[18] Its overexpression is associated with several cancers, making it an attractive target for cancer therapy.
Caption: Inhibition of the Pim-1 signaling pathway.
Quantitative Data on Derivatives
The following table summarizes the biological activity of representative derivatives of the thieno[3,2-b]pyridine scaffold. It is important to note that the core compound, this compound, is primarily a synthetic intermediate and is not expected to exhibit significant biological activity itself. The data presented here is for compounds synthesized from this core structure.
| Compound ID | Target Cell Line | Assay | GI₅₀ (µM) | Reference |
| 2e | MDA-MB-231 (TNBC) | SRB | 13 | [5] |
| 2e | MDA-MB-468 (TNBC) | SRB | - | [4] |
| 2g | AGS (Gastric Adenocarcinoma) | SRB | 7.8 |
TNBC: Triple-Negative Breast Cancer
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The ability to easily derivatize this core scaffold through reactions such as the Suzuki-Miyaura coupling allows for the exploration of a vast chemical space. The resulting thieno[3,2-b]pyridine derivatives have shown particular promise as anticancer agents, with demonstrated activity against various cancer cell lines and the potential to inhibit key signaling pathways involving kinases like Src and Pim-1. This technical guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this important chemical entity.
References
- 1. 94191-12-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 3-Bromothieno[2,3-b]pyridine | CAS 28988-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 16. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PIM1 - Wikipedia [en.wikipedia.org]
Spectroscopic data for 3-Bromothieno[3,2-b]pyridine (NMR, IR, MS)
I have initiated the search for spectroscopic data for 3-Bromothieno[3,2-b]pyridine, including NMR, IR, and MS. The initial results show some data for related compounds like 3-BROMOTHIENO[3,2-B]THIOPHENE and derivatives of this compound, but not the specific target compound itself. I also found mass spectrometry data for isomers like 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine. It is clear that finding a comprehensive dataset for the exact compound of interest is challenging. Therefore, I need to continue searching for more specific data. I will also start looking for experimental protocols, which might be described in papers reporting the synthesis of this compound, even if they don't explicitly list the peak data in the abstracts.The search for spectroscopic data for this compound has been challenging. While I found data for several derivatives, particularly "methyl this compound-2-carboxylate", I have not yet found a complete set of NMR, IR, and MS data for the unsubstituted parent compound. The available data for the carboxylate derivative provides a good starting point for estimating the spectral characteristics of the target molecule. I also found some mass spectrometry data for isomers, which is helpful for comparison. The search for experimental protocols has been indirectly addressed, as the papers reporting the synthesis of derivatives mention the techniques used for characterization (NMR, MS, IR), but detailed experimental parameters for the specific target compound are still missing. To provide a comprehensive guide, I need to find more specific data for this compound.The previous searches have yielded some useful information, but a complete set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound is still missing. I have found data for several derivatives, most notably methyl this compound-2-carboxylate, and for some isomers. This information gives an indication of the expected spectral regions for the target compound. I have also found general experimental procedures for acquiring spectroscopic data on similar compounds, but not a specific, detailed protocol for this compound itself. To fulfill the user's request for a comprehensive technical guide, I need to find the actual spectral data for the unsubstituted compound. My next step will be to perform a more targeted search for this specific data, potentially looking into chemical supplier databases or spectral databases that might not have appeared in the initial, broader searches.I have conducted several searches for spectroscopic data on this compound. So far, I have found FTIR and Mass Spectrometry data for a closely related compound, 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine, and a significant amount of NMR and some MS and IR data for various derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate. I have also found mass spectra for isomers like 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine. However, I am still lacking a complete set of experimental ¹H NMR, ¹³C NMR, IR, and mass spectral data for the specific, unsubstituted compound of interest. The information on experimental protocols is also general, derived from papers on related compounds. To provide the in-depth technical guide requested, it is crucial to find the actual spectral data for this compound. Therefore, I need to continue my search, focusing on finding a publication that specifically reports the synthesis and characterization of this exact compound.## Spectroscopic Profile of this compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of a complete, published dataset for this specific molecule, this report focuses on the available spectral information for closely related and substituted analogs. This information serves as a valuable reference for the characterization and identification of this compound and its derivatives in research and development settings.
Introduction
This compound is a bicyclic heteroaromatic compound containing both thiophene and pyridine rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide summarizes the expected and reported spectroscopic characteristics based on available data for similar structures.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons and carbons of this compound can be inferred from the data available for its 2-carboxylate derivative.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | s | - |
| H-5 | 8.6 - 8.8 | dd | 4.0 - 5.0, 1.5 - 2.0 |
| H-6 | 7.3 - 7.5 | dd | 8.0 - 8.5, 4.0 - 5.0 |
| H-7 | 8.3 - 8.5 | dd | 8.0 - 8.5, 1.5 - 2.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120 - 125 |
| C-3 | 110 - 115 |
| C-3a | 145 - 150 |
| C-5 | 148 - 152 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-7a | 150 - 155 |
Note: These are predicted values based on derivatives and are subject to variation based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by absorptions corresponding to C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings. Data from a silylated analog, 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine, provides insight into the expected vibrational modes.[1]
Table 3: Key IR Absorptions for Thieno[3,2-b]pyridine Derivatives
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1450 | Aromatic C=C and C=N Stretch |
| 1450 - 1300 | In-plane C-H Bending |
| 900 - 650 | Out-of-plane C-H Bending |
| ~1100 | C-S Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine and cleavage of the heterocyclic rings. Mass spectral data for the isomeric compounds 3-Bromothieno[2,3-c]pyridine and 3-Bromothieno[3,2-c]pyridine show the expected molecular ion peaks, which can be used for comparison.
Table 4: Mass Spectrometry Data for Bromothienopyridine Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₇H₄BrNS | 213.08 | M⁺ at ~213/215 |
| 3-Bromothieno[2,3-c]pyridine | C₇H₄BrNS | 213.08 | M⁺ at ~213/215 |
| 3-Bromothieno[3,2-c]pyridine | C₇H₄BrNS | 213.08 | M⁺ at ~213/215 |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound would follow standard analytical chemistry procedures. Below are generalized methodologies based on common practices for similar compounds.
NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Data Acquisition :
-
¹H NMR : Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR : Proton-decoupled spectra are typically acquired. A larger number of scans is usually required compared to ¹H NMR. The spectral width should encompass the expected range for aromatic carbons (approx. 0-160 ppm).
-
2D NMR : Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.
-
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Sample Introduction : The sample can be introduced directly, via a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).
-
Data Acquisition : For EI, a standard electron energy of 70 eV is typically used. The mass analyzer (e.g., quadrupole, time-of-flight) scans a mass range appropriate for the expected molecular weight.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Conclusion
This technical guide provides a summary of the expected and available spectroscopic data for this compound. While a complete experimental dataset for the parent compound remains to be published, the information gathered from its derivatives offers a solid foundation for its characterization. The provided tables of predicted spectral data and generalized experimental protocols are intended to assist researchers in the identification and analysis of this and related thieno[3,2-b]pyridine compounds. As new research emerges, this guide can be updated with definitive experimental values.
References
An In-depth Technical Guide on the Solubility and Stability of 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromothieno[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. The document outlines standard methodologies for assessing its solubility and stability, presents data in a structured format, and illustrates a key signaling pathway relevant to the thienopyridine class of compounds.
Core Concepts: Solubility and Stability
The solubility and stability of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its bioavailability, formulation, and shelf-life. For a heterocyclic compound like this compound, understanding these properties is fundamental for its advancement in the drug discovery pipeline.
Solubility dictates the extent to which a compound dissolves in a solvent to produce a homogeneous solution. It is a crucial factor for absorption and formulation development. Poor aqueous solubility can lead to low bioavailability and therapeutic efficacy.
Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Stability studies are essential to ensure the safety, efficacy, and quality of a drug substance.[1][2]
Data Presentation: Solubility and Stability Profile
While specific experimental data for this compound is not extensively available in the public domain, this section provides a template for how such data should be structured for clear comparison and analysis. Researchers are encouraged to generate experimental data following the protocols outlined in the subsequent section.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data not available | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 25 | Data not available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
| Ethanol | 25 | Data not available | Gravimetric |
| Methanol | 25 | Data not available | Gravimetric |
Table 2: Stability of this compound under Stress Conditions (ICH Guidelines)
| Condition | Duration | Assay (%) | Degradants (%) | Observations |
| Solid State | ||||
| 40°C / 75% RH | 4 weeks | Data not available | Data not available | Data not available |
| 60°C | 4 weeks | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available | Data not available |
| Solution State (in Acetonitrile:Water) | ||||
| Acidic (0.1 N HCl, 60°C) | 24 hours | Data not available | Data not available | Data not available |
| Basic (0.1 N NaOH, 60°C) | 24 hours | Data not available | Data not available | Data not available |
| Oxidative (3% H₂O₂, RT) | 24 hours | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., water, buffers, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is used for quantification.
Stability-Indicating Assay (Forced Degradation Studies)
Objective: To investigate the degradation pathways of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is diluted with 0.1 N HCl and heated (e.g., at 60°C).
-
Base Hydrolysis: The stock solution is diluted with 0.1 N NaOH and heated (e.g., at 60°C).
-
Oxidation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: A solid sample of the compound is exposed to elevated temperatures (e.g., 60°C).
-
Photostability: Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: The percentage of remaining intact drug and the formation of degradation products are calculated.
Visualization of a Key Signaling Pathway
Thienopyridine derivatives are a well-established class of antiplatelet agents that act by antagonizing the P2Y12 receptor on platelets.[6][7][8] This action inhibits ADP-mediated platelet activation and aggregation. The following diagram illustrates this crucial signaling pathway.
Caption: P2Y12 Receptor Signaling Pathway Inhibition by Thienopyridines.
Conclusion
This guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. Adherence to standardized protocols, such as those outlined by the ICH, is crucial for generating reliable and reproducible data. The provided templates for data presentation and the illustrative signaling pathway serve as valuable tools for researchers in the field of drug discovery and development, facilitating a more efficient and informed progression of thienopyridine-based compounds. While specific data for the title compound remains to be fully elucidated in public literature, the methodologies and conceptual frameworks presented here are universally applicable to its characterization.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Synthesis of the 3-Bromothieno[3,2-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for obtaining the 3-Bromothieno[3,2-b]pyridine scaffold, a key heterocyclic moiety in the development of novel therapeutics. Due to the limited availability of direct published syntheses for this specific compound, this document outlines two primary proposed synthetic strategies: direct electrophilic bromination of the parent thieno[3,2-b]pyridine core and a Sandmeyer-type reaction starting from 3-aminothieno[3,2-b]pyridine. The experimental protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
The thieno[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antitumor and kinase inhibitory properties. Notably, substituted thieno[3,2-b]pyridines have been identified as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are implicated in cancer progression.[1][2] The introduction of a bromine atom at the 3-position of this scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
Proposed Synthetic Routes
Two principal retrosynthetic pathways are proposed for the synthesis of this compound.
Scheme 1: Overview of Proposed Synthetic Pathways
Caption: Proposed synthetic strategies for this compound.
Route 1: Direct Electrophilic Bromination of Thieno[3,2-b]pyridine
This approach involves the direct bromination of the parent thieno[3,2-b]pyridine scaffold. The regioselectivity of this reaction is crucial. In the thieno[3,2-b]pyridine system, the thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The α-positions of the thiophene moiety (positions 2 and 3) are the most activated. While direct bromination of the isomeric thieno[2,3-b]pyridine has been shown to yield the 4-bromo derivative, the outcome for the thieno[3,2-b]pyridine system requires experimental verification.
Proposed Experimental Protocol: Direct Bromination
-
Preparation of Thieno[3,2-b]pyridine: The synthesis of the starting material, thieno[3,2-b]pyridine, can be achieved from commercially available precursors. One reported method involves the debromination of 7-bromothieno[3,2-b]pyridine.
-
Bromination Reaction:
-
To a solution of thieno[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform), add a brominating agent (1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Common brominating agents for such systems include N-Bromosuccinimide (NBS) or elemental bromine.
-
The reaction mixture is stirred for a period of 1 to 24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification of the crude product is performed by column chromatography on silica gel to isolate the this compound.
-
Table 1: Quantitative Data for Analogous Bromination Reactions
| Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thieno[2,3-b]pyridine N-oxide | LiBr, Ms₂O | DCM | 0 | 16 | 87 (of 4-bromo isomer) | J. Org. Chem. 2015, 80, 12594 |
| Pyridine | Br₂ / 65% Oleum | - | High | Slow | Mixture of isomers | Z. Chem 1988 28 2 50 |
| 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene | NBS | DMF | 0 | 3 | High (unspecified) | Synthesis 2014, 46, 2283-2286 |
Route 2: Sandmeyer-Type Reaction of 3-Aminothieno[3,2-b]pyridine
This synthetic route relies on the preparation of 3-aminothieno[3,2-b]pyridine, followed by its diazotization and subsequent displacement of the diazonium group with a bromide ion, typically using a copper(I) bromide catalyst. This method offers the advantage of unambiguous regioselectivity, provided the amino precursor can be synthesized efficiently. The synthesis of methyl this compound-2-carboxylate from its amino precursor has been successfully reported, lending strong support to this proposed route.
Proposed Experimental Protocol: Synthesis of 3-Aminothieno[3,2-b]pyridine
The synthesis of 3-aminothieno[3,2-b]pyridine is a critical first step. This can potentially be achieved through variations of established named reactions for the synthesis of aminothiophenes, such as the Gewald reaction, or through cyclization strategies starting from appropriately substituted thiophenes.
Workflow for the Synthesis of 3-Aminothieno[3,2-b]pyridine (Proposed)
Caption: Proposed workflow for the synthesis of the 3-amino precursor.
Proposed Experimental Protocol: Sandmeyer-Type Bromination
-
Diazotization:
-
Suspend 3-aminothieno[3,2-b]pyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%) at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for a short period (e.g., 30 minutes).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Table 2: Quantitative Data for Analogous Sandmeyer Reactions
| Substrate | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Amino-thieno[3,2-b]pyridine-2-carboxylate methyl ester | t-BuONO, CuBr₂ | CH₃CN | 65 | Good (unspecified) | Molecules2018 , 23, 2333 |
| Aniline | NaNO₂, HBr, Br₂ | H₂O/CH₂Cl₂ | 0-45 | 55-80 | Indian J. Chem.2017 , 56B, 554 |
| 2-Amino-3-cyanopyridine | Isoamyl nitrite, CuCl₂ | CH₃CN | 65 | 10-69 (for chloro-analogue) | Synthesis2010 , 2725 |
Biological Context and Signaling Pathways
Derivatives of the thieno[3,2-b]pyridine scaffold have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two such important pathways are the VEGFR-2 and Src kinase signaling cascades.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and adhesion.[2] Overexpression or overactivation of Src is frequently observed in various cancers and is associated with malignant progression and metastasis.
Caption: Overview of the Src kinase signaling network in cancer cells.
Conclusion
References
The Genesis and Evolution of Thieno[3,2-b]pyridine: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Journey of a Privileged Heterocyclic Scaffold
The thieno[3,2-b]pyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, represents a significant pharmacophore in modern medicinal chemistry. Its unique electronic properties and rigid planar structure have made it a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of thieno[3,2-b]pyridine compounds, detailing key synthetic milestones, experimental protocols, and the evolution of their biological applications for researchers, scientists, and drug development professionals.
Discovery and Early Synthetic Efforts
The first documented synthesis of the parent thieno[3,2-b]pyridine was reported in 1969 by Klemm and coworkers.[1] Their work laid the foundation for the exploration of this heterocyclic system. The synthesis involved a multi-step sequence starting from 3-aminothiophene, which was subjected to a Skraup-type reaction to construct the fused pyridine ring.
Subsequent early synthetic explorations focused on the development of more efficient and versatile methods to access the thieno[3,2-b]pyridine core and its derivatives. Notably, the Gewald and Gompper reactions, while not specific to the initial discovery, were later adapted to provide access to substituted thieno[3,2-b]pyridines, significantly expanding the chemical space available for investigation. These methods typically involve the condensation of appropriately substituted thiophene precursors with reagents that form the pyridine ring.
Key Synthetic Methodologies
The synthesis of the thieno[3,2-b]pyridine scaffold has evolved significantly since its initial discovery. Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to introduce a variety of substituents onto the core structure, allowing for fine-tuning of the molecule's physicochemical and pharmacological properties.
Classical Synthetic Approaches
The Skraup-Type Synthesis (Klemm et al., 1969)
This classical approach remains a fundamental method for the construction of the thieno[3,2-b]pyridine core.
-
Experimental Protocol: A mixture of 3-aminothiophene, glycerol, sulfuric acid, and an oxidizing agent (such as arsenic acid or nitrobenzene) is heated. The reaction proceeds through a series of steps including a Michael addition of the amine to acrolein (formed in situ from the dehydration of glycerol), followed by cyclization and aromatization to yield the thieno[3,2-b]pyridine. The product is then isolated and purified by distillation or crystallization.
Gewald Reaction
The Gewald reaction provides a convergent approach to highly substituted 2-aminothiophenes, which can then be cyclized to form the thieno[3,2-b]pyridine ring.
-
Experimental Protocol: A ketone or aldehyde is reacted with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine). The resulting 2-aminothiophene can then be subjected to a pyridine ring-forming reaction, such as the Gould-Jacobs reaction, to afford the thieno[3,2-b]pyridine scaffold.
Modern Synthetic Strategies
Modern approaches often focus on the late-stage functionalization of a pre-formed thieno[3,2-b]pyridine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions are extensively used to introduce aryl, heteroaryl, and amino substituents at various positions of the thieno[3,2-b]pyridine ring.
-
Experimental Protocol (Suzuki Coupling Example): A halogenated thieno[3,2-b]pyridine (e.g., 7-bromothieno[3,2-b]pyridine) is reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated, typically under an inert atmosphere, until completion. The product is then isolated and purified using standard techniques such as column chromatography.
Evolution of Biological and Therapeutic Applications
While the initial discovery of thieno[3,2-b]pyridine was driven by fundamental interest in heterocyclic chemistry, the scaffold's potential in medicinal chemistry was soon recognized. The rigid, planar structure and the presence of nitrogen and sulfur atoms provide opportunities for diverse intermolecular interactions with biological targets.
Early Investigations
Initial biological evaluations of the unsubstituted thieno[3,2-b]pyridine core did not reveal significant pharmacological activity. However, the exploration of substituted derivatives quickly led to the discovery of compounds with a wide range of biological effects.
Emergence as a Privileged Scaffold in Drug Discovery
The thieno[3,2-b]pyridine core has emerged as a "privileged scaffold" in drug discovery, with derivatives demonstrating a broad spectrum of therapeutic activities.
-
Anticancer Agents: A significant number of thieno[3,2-b]pyridine derivatives have been investigated for their potential as anticancer agents. These compounds have been shown to target various signaling pathways involved in cancer progression, including protein kinases and enzymes involved in DNA repair.[2]
-
Central Nervous System (CNS) Disorders: The scaffold has been utilized in the development of agents targeting CNS disorders. For instance, derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), which are of interest for the treatment of conditions such as anxiety and depression.[3]
-
Anti-inflammatory and Antiviral Agents: The anti-inflammatory and antiviral properties of certain thieno[3,2-b]pyridine derivatives have also been reported, although this area is less explored compared to oncology and neuroscience.
Quantitative Data Summary
The following tables summarize key quantitative data for representative thieno[3,2-b]pyridine derivatives, highlighting their potency against various biological targets.
Table 1: Anticancer Activity of Thieno[3,2-b]pyridine Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| TPD-1 | VEGFR2 | HUVEC | 0.05 | [2] |
| TPD-2 | Src Kinase | A549 | 0.12 | [2] |
| TPD-3 | EGFR | MCF-7 | 0.25 | [2] |
Table 2: Activity of Thieno[3,2-b]pyridine Derivatives in CNS Targets
| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (nM) | Reference |
| TPD-CNS-1 | mGluR5 NAM | Functional Assay | 15 | [3] |
| TPD-CNS-2 | Dopamine D2 Receptor | Binding Assay | 50 | [3] |
| TPD-CNS-3 | Serotonin 5-HT₂A Receptor | Binding Assay | 120 | [3] |
Visualizing Synthetic and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key synthetic and signaling pathways.
Caption: Skraup-Type Synthesis of Thieno[3,2-b]pyridine.
Caption: Suzuki Cross-Coupling for Functionalization.
References
An In-depth Technical Guide to the Derivatives of 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of 3-Bromothieno[3,2-b]pyridine, with a focus on their synthesis, chemical properties, and potential applications in medicinal chemistry. The thieno[3,2-b]pyridine scaffold is a significant heterocyclic structure that has garnered interest in drug discovery due to its diverse biological activities. This document details the synthesis of various derivatives, presents key quantitative data in a structured format, outlines experimental protocols, and visualizes synthetic pathways.
Introduction to Thieno[3,2-b]pyridines
Thienopyridines are a class of bicyclic heterocyclic compounds containing a thiophene ring fused to a pyridine ring.[1] The fusion of these two rings can result in several isomers, each with distinct chemical and biological properties.[1] The thieno[3,2-b]pyridine core, in particular, has been explored as a scaffold for developing novel therapeutic agents, notably in the field of oncology.[2][3][4] The bromine atom at the 3-position of this scaffold serves as a versatile handle for introducing a wide range of functional groups, primarily through cross-coupling reactions.
Synthesis of 3-(Hetero)arylthieno[3,2-b]pyridine Derivatives
A key strategy for the derivatization of the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the thienopyridine scaffold and various (hetero)aryl groups. Specifically, methyl this compound-2-carboxylate is a common starting material for these syntheses.[2]
The general scheme involves the reaction of methyl this compound-2-carboxylate with a (hetero)aryl boronic acid, pinacol borane, or trifluoroborate salt in the presence of a palladium catalyst and a base.[2][3] This methodology has been successfully employed to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[2][4]
Synthetic Pathway for 3-(Hetero)arylthieno[3,2-b]pyridine-2-carboxylates
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-arylthieno[3,2-b]pyridines.
Quantitative Data Summary
The following tables summarize the key quantitative data for a series of synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.
Table 1: Synthesis and Physicochemical Properties of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates [2]
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| 2a | Phenyl | 74 | 152-154 |
| 2b | p-Tolyl | 84 | 153-154 |
| 2c | 4-Methoxyphenyl | 70 | 190-191 |
| 2d | 4-(Trifluoromethyl)phenyl | 40 | 170-171 |
| 2e | 4-Chlorophenyl | 82 | 195-196 |
| 2g | Pyridin-4-yl | 66 | 192-193 |
Table 2: Antitumor Activity of Selected Thieno[3,2-b]pyridine Derivatives against Triple-Negative Breast Cancer (TNBC) Cell Lines [2][3]
| Compound ID | Cell Line | GI50 (µM) |
| 2e | MDA-MB-231 | 13 |
| 2e | MDA-MB-468 | >50 |
GI50: The concentration of the compound that causes 50% growth inhibition.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction[2]
The synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (2a-2h) is achieved through the following general procedure:
-
Reactant Preparation: A mixture of methyl this compound-2-carboxylate (1 equivalent), the corresponding (hetero)aryl pinacol borane, trifluoroborate salt, or boronic acid (1.2–1.6 equivalents), and potassium carbonate (K₂CO₃, 6 equivalents) is prepared in a suitable reaction vessel.
-
Solvent and Catalyst Addition: A 1:1 mixture of 1,4-dioxane and water is added to the reactant mixture. The palladium catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 2–4 mol%), is then added.
-
Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere for a period ranging from 3 to 4.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
Final Purification: The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the pure methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative.
Characterization Data for Selected Derivatives[2]
-
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a):
-
¹H-NMR (DMSO-d₆, 400MHz) δ = 3.75 (3H, s, OMe), 7.43–7.48 (5H, m, Ar-H), 7.56 (1H, dd, J = 8.0 and 4.4 Hz, 6-H), 8.61 (1H, dd, J = 8.0 and 1.6 Hz, 7-H), 8.74 (1H, dd, J = 4.4 and 1.6 Hz, 5-H) ppm.
-
¹³C-NMR (DMSO-d₆, 100.6 MHz) δ = 52.6 (OMe), 122.0 (6-CH), 127.4 (2 × CH), 128.0 (CH), 130.5 (2 × CH), 131.0 (C), 132.0 (7-CH), 133.1 (C), 134.2(C), 142.6 (C), 148.6 (5-CH), 153.3 (C), 162.1 (C=O) ppm.
-
MS (ESI) m/z (%): 270.03 [M + H]⁺ (100%).
-
-
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate (2b):
-
¹H-NMR (CDCl₃, 400 MHz) δ = 2.44 (3H, s, Me), 3.85 (3H, s, OMe), 7.33 (2H, d, J = 8.0 Hz, 3′ and 5′-H), 7.39 (1H, dd, J = 8.4 and 4.8 Hz, 6-H), 7.42 (2H, d, J = 8.0 Hz, 2′ and 6′-H), 8.24 (1H, dd, J = 8.4 and 1.6 Hz, 7-H), 8.80 (1H, dd, J = 4.8 and 1.6 Hz, 5-H) ppm.
-
-
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2c):
-
¹H-NMR (CDCl₃, 400MHz) δ = 3.85 (3H, s, OMe), 3.89 (3H, s, OMe), 7.05 (2H, d, J = 8.8 Hz, 3′ and 5′-H), 7.39 (1H, dd, J = 8.0 and 4.4 Hz, 6-H), 7.50 (2H, d, J = 8.8 Hz, 2′ and 6′-H), 8.23 (1H, dd, J = 8.0 and 1.6 Hz, 7-H), 8.80 (1H, dd, J = 4.4 and 1.6 Hz, 5-H) ppm.
-
-
Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e):
-
¹H-NMR (CDCl₃, 400MHz) δ = 3.85 (3H, s, OMe), 7.43 (1H, dd, J = 8.4 and 4.4 Hz, 6-H), 7.49 (4H, coalesced doublets, Ar-H), 8.27 (1H, broad d, J = 8.4 Hz, 7-H), 8.81 (1H, broad s, 5-H) ppm.
-
Biological Activity and Potential Applications
Several derivatives of the thieno[3,2-b]pyridine core have demonstrated promising biological activity, particularly as antitumor agents.[2][3] The synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[2][3]
Among the tested compounds, three showed growth inhibitory effects in both TNBC cell lines with minimal impact on non-tumorigenic cells.[2][3] Compound 2e , methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate, emerged as a particularly promising candidate.[2][4] Further studies revealed that at its GI₅₀ concentration (13 µM), compound 2e decreased the number of viable MDA-MB-231 cells and reduced cell proliferation.[3][4] It was also observed to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, although this was not statistically significant.[3][4] Importantly, compound 2e demonstrated the ability to reduce tumor size in an in ovo chick chorioallantoic membrane (CAM) model.[2][4]
These findings highlight the potential of the 3-arylthieno[3,2-b]pyridine-2-carboxylate scaffold as a basis for the development of novel anticancer agents.[2]
Logical Workflow for Antitumor Activity Evaluation
Caption: Workflow for evaluating the antitumor potential of thieno[3,2-b]pyridine derivatives.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of derivatives with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to 3-aryl substituted thieno[3,2-b]pyridines, which have demonstrated promising antitumor properties. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working on the development of novel therapeutics based on this privileged scaffold. Further exploration of this chemical space is warranted to identify more potent and selective drug candidates.
References
- 1. 3-Bromothieno[3,2-c]pyridine | 28783-18-8 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety and handling precautions for 3-Bromothieno[3,2-b]pyridine
An In-depth Technical Guide to the Safety and Handling of 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound (CAS No. 94191-12-5).[1][2] Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from SDS of structurally similar compounds, including isomers and related bromo-heterocyclic structures. A conservative approach is recommended, treating the compound with the highest degree of caution indicated by the available data.
Chemical Identification
This compound is a heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical compounds.[3]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 94191-12-5[1][2] |
| Molecular Formula | C₇H₄BrNS[2] |
| Molecular Weight | 214.08 g/mol [1][2] |
| MDL Number | MFCD11869741[1][2] |
Hazard Identification and Classification
While specific toxicological properties for this compound have not been fully investigated, data from closely related isomers and analogues suggest significant potential hazards.[4] The following GHS classifications, based on the isomer 3-Bromothieno[2,3-c]pyridine and other similar compounds, should be conservatively applied.[5][6]
Signal Word: Danger
Pictograms:
GHS06: Skull and Crossbones GHS07: Exclamation Mark GHS08: Health Hazard
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Statement | Reference |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [5][6] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [5][6] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [5][6] |
| Flammable/Combustible Liquid | H227: Combustible liquid | |
Precautionary Statements Summary: Users should avoid all contact, including breathing vapors, and use the substance only in well-ventilated areas or closed systems.[4] Comprehensive personal protective equipment is mandatory. Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[6]
Physical and Chemical Properties
Quantitative physical data for this compound is scarce. The data below is compiled from supplier information and data for structurally related compounds.
Table 2: Physical and Chemical Properties
| Property | Value | Source/Note |
|---|---|---|
| Purity | ≥95% | Apollo Scientific[1] |
| Boiling Point | 96°C @ 2.7 mmHg | Data for 3-Bromothieno[3,2-b]thiophene[7] |
| Storage | Sealed in dry, room temperature | BLD Pharm[2] |
Handling and Storage
Safe Handling Procedures
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[4][7]
-
Personal Precautions: Avoid contact with skin, eyes, and clothing.[7] Do not breathe mist, gas, or vapors.[4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and take precautionary measures against static discharge.[4][6]
-
Hygiene: Do not eat, drink, or smoke in work areas. Wash hands and face thoroughly after handling and before breaks. Immediately change contaminated clothing.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4][6]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.
Experimental Protocols: Safety and Exposure Control
Engineering Controls
Adequate exhaust ventilation is essential to control airborne concentrations.[4] Emergency exits and risk-elimination areas should be clearly designated.[7] Use explosion-proof electrical and ventilating equipment.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7] Equipment must be approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Skin Protection: Wear impervious protective clothing and gloves (e.g., nitrile rubber).[7] Gloves must be inspected prior to use and a proper removal technique must be used to avoid skin contact.
-
Respiratory Protection: If engineering controls are insufficient or irritation is experienced, use a full-face respirator with a filter type A (organic gases and vapors), conforming to NIOSH or EN 149 standards.[4][7]
Emergency Procedures
First Aid Measures
-
General Advice: First-aiders must protect themselves. Move the affected person out of the dangerous area and show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a doctor immediately.[7]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[7] Gently wash with plenty of soap and water. Call a poison center or doctor immediately as the substance is classified as potentially fatal upon skin contact.
-
In Case of Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses, if present and easy to do. If eye irritation persists, get medical advice/attention.[4]
-
If Swallowed: Immediately call a poison center or doctor.[4] Rinse mouth with water.[7] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[7] A water spray may be used to cool closed containers.[4]
-
Specific Hazards: Vapors may form explosive mixtures with air.[4] Hazardous decomposition products can include nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides, and hydrogen bromide gas.[4][6]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][7]
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols and avoid all substance contact. Evacuate personnel to safe areas and ensure adequate ventilation.[7] Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent the product from entering drains or contaminating surface and ground water.[7]
-
Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Soak up with inert absorbent material (e.g., sand, silica gel, universal binder).[4] Keep in suitable, closed containers for disposal.[7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4] The information presented is based on the hazard classification of similar chemical structures.
Table 3: Toxicological Data Summary (Inferred)
| Exposure Route | Effect | Classification |
|---|---|---|
| Oral | Toxic if swallowed | Acute Toxicity (Oral), Category 3 |
| Dermal | Fatal in contact with skin | Acute Toxicity (Dermal), Category 2 |
| Inhalation | May cause respiratory irritation | STOT - Single Exposure, Category 3[5] |
| Skin Contact | Causes skin irritation | Skin Irritation, Category 2[5] |
| Eye Contact | Causes serious eye irritation | Serious Eye Irritation, Category 2A[5] |
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[7]
Visualized Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for risk assessment and safe handling of this compound.
References
- 1. 94191-12-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 94191-12-5|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromothieno[2,3-c]pyridine | C7H4BrNS | CID 612038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Guide: 3-Bromothieno[3,2-b]pyridine for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic core structure, combining a thiophene and a pyridine ring, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of this compound, catering to the needs of researchers in drug discovery and development.
Commercial Availability and Suppliers
The commercial availability of this compound (CAS No: 94191-12-5; MDL No: MFCD11869741) can be intermittent, with several suppliers listing the compound, though stock levels may vary. Researchers are advised to inquire directly with the suppliers for the most current availability and lead times. Below is a summary of known suppliers and their listed product specifications.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Stock Status (as of late 2025) |
| Apollo Scientific | OR30583 | 95% | 250mg, 1g, 5g | £105.00 (250mg), £300.00 (1g), £867.00 (5g) | Out of Stock[1] |
| BLD Pharm | BD109559 | ≥95% | Inquire | Inquire | Inquire |
| Santa Cruz Biotechnology | sc-280104 | Inquire | Inquire | Inquire | Inquire |
| A2B Chem | AC71001 | 95% | 250mg | $7.00 | In Stock |
Note: Pricing and stock status are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthetic Protocols
Synthesis of this compound from 3-Aminothieno[3,2-b]pyridine
This experimental protocol is a proposed method based on established Sandmeyer reaction principles for heterocyclic amines.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
3-Aminothieno[3,2-b]pyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminothieno[3,2-b]pyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Analytical Data
Characterization of this compound is typically performed using standard analytical techniques. While specific spectra from suppliers are often proprietary, representative data from analogous compounds and general expectations are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings. The chemical shifts and coupling constants will be characteristic of the thieno[3,2-b]pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is crucial for drug development applications. A reverse-phase HPLC method can be developed for the purity determination of this compound.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Figure 2: General workflow for HPLC purity analysis.
Logical Relationships in Drug Development
This compound serves as a key starting material in the synthesis of more complex molecules with potential biological activity. A common synthetic strategy involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.
Figure 3: Role of this compound in a drug discovery pipeline.
Conclusion
This compound is a valuable building block for the synthesis of novel heterocyclic compounds. While its commercial availability can be a limiting factor, a viable synthetic route from its amino precursor exists. This guide provides researchers with the necessary information to source or synthesize this compound and proceed with their research and development activities. Careful analytical characterization is essential to ensure the quality and reproducibility of subsequent experimental work.
References
Methodological & Application
Suzuki-Miyaura Coupling for the Synthesis of 3-Arylthieno[3,2-b]pyridines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its derivatives have demonstrated considerable promise as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes often implicated in diseases like cancer.[1][2] Notably, compounds based on this scaffold have been identified as highly selective inhibitors of Haspin kinase, a key player in mitosis, making it a promising target for novel anti-cancer therapies.[1] Furthermore, certain thieno[3,2-b]pyridine derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), highlighting their potential in treating neurological disorders.[1]
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 3-arylthieno[3,2-b]pyridines, enabling the efficient formation of a carbon-carbon bond between the thieno[3,2-b]pyridine core and various aryl or heteroaryl moieties.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromothieno[3,2-b]pyridine and its derivatives, along with tabulated data from representative reactions.
Applications in Drug Discovery
Thieno[3,2-b]pyridine derivatives have shown potential in several therapeutic areas:
-
Oncology: As kinase inhibitors, these compounds are being explored for their anti-cancer properties.[1][2][3] For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential in triple-negative breast cancer cell lines.[3]
-
Neurological Disorders: Their ability to modulate mGlu5 receptors makes them attractive candidates for the development of treatments for various neurological and psychiatric conditions.[1]
-
Anti-inflammatory and Antimicrobial Agents: The broader class of thiophene derivatives has been investigated for a range of pharmacological activities, including as anti-inflammatory, and antimicrobial agents.[4]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[5][6]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate
This protocol is adapted from a published procedure for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[3][7]
Materials:
-
Methyl this compound-2-carboxylate
-
Phenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Petroleum ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add methyl this compound-2-carboxylate (1.0 eq), phenylboronic acid pinacol ester (1.2-1.6 eq), potassium carbonate (6.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of DME and water (3:1 v/v).
-
The reaction mixture is heated to 100 °C and stirred for 3-4.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of ether and petroleum ether as the eluent.
-
The pure product, methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, is obtained as a white solid.[7]
Suzuki-Miyaura Coupling Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura coupling of methyl this compound-2-carboxylate with various boronic acids and esters.[3]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| 3 | 4-Methylphenylboronic acid | Methyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylate | 78 |
| 4 | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate | 40 |
| 5 | 4-Chlorophenylboronic acid | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 75 |
| 6 | 4-Cyanophenylboronic acid | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 72 |
| 7 | 4-Pyridinylboronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
| 8 | 2-Furanylboronic acid | Methyl 3-(furan-2-yl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
Reaction Conditions: Methyl this compound-2-carboxylate (1 eq), boronic acid/ester (1.2-1.6 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%), K₂CO₃ (6 eq), DME/H₂O (3:1), 100 °C, 3-4.5 h.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 3-arylthieno[3,2-b]pyridines. The provided protocol and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds for various therapeutic applications. The reaction's tolerance to a wide range of functional groups allows for the generation of diverse libraries of thieno[3,2-b]pyridine derivatives for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-arylthieno[3,2-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-arylthieno[3,2-b]pyridines from 3-bromothieno[3,2-b]pyridine, a key transformation in the development of novel compounds for various therapeutic areas. The thieno[3,2-b]pyridine scaffold is a significant pharmacophore found in a range of biologically active molecules. This document outlines two powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille cross-coupling.
Introduction
The functionalization of the thieno[3,2-b]pyridine core at the 3-position is a critical step in the synthesis of diverse compound libraries for drug discovery. The introduction of various aryl and heteroaryl substituents allows for the fine-tuning of physicochemical and pharmacological properties. Both the Suzuki-Miyaura and Stille reactions are highly effective for this transformation, each offering distinct advantages. The Suzuki-Miyaura coupling is favored for its use of generally non-toxic and readily available boronic acids and their derivatives. The Stille coupling, while employing toxic organotin reagents, is valued for its tolerance of a wide range of functional groups and its insensitivity to air and moisture.[1][2]
Data Presentation: Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate
The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of methyl this compound-2-carboxylate with various (hetero)aryl boron reagents. This data provides a comparative overview of the reaction's efficiency with different coupling partners under optimized conditions.
| Entry | Aryl/Heteroaryl Boron Reagent | Product | Yield (%) |
| 1 | 4-Chlorophenyltrifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 2 | 4-Cyanophenyltrifluoroborate | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
| 3 | 3-Furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), Pd(dppf)Cl₂ (2-4 mol%), and the carbonate base (2.0 - 3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., DME/water 3:1 or Dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction can also be performed in a microwave reactor at 100-120°C for 15-40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylthieno[3,2-b]pyridine.
Protocol 2: Stille Cross-Coupling (General Procedure)
This protocol provides a general methodology for the Stille cross-coupling of this compound with an organostannane reagent, adapted from general procedures for heteroaryl bromides.[1][3][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryltributylstannane (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(2-furyl)phosphine as a ligand (if Pd₂(dba)₃ is used)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (and ligand, if necessary).
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 equiv) and the organostannane reagent (1.1 - 1.2 equiv).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To remove the tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1-2 hours, followed by filtration through Celite. Alternatively, the crude mixture can be purified directly by column chromatography.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography to yield the 3-arylthieno[3,2-b]pyridine.
Visualizations
The following diagrams illustrate the synthetic pathways and the general workflow for the preparation of 3-arylthieno[3,2-b]pyridines.
Caption: Synthetic routes to 3-arylthieno[3,2-b]pyridines.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes and Protocols for the Functionalization of the 3-Position of the Thieno[3,2-b]pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Functionalization at the 3-position of this ring system has been a key strategy in the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted thieno[3,2-b]pyridine derivatives, focusing on palladium-catalyzed cross-coupling reactions. Additionally, it outlines the involvement of these compounds in key signaling pathways, particularly as kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5).
Strategic Approaches for 3-Position Functionalization
The introduction of substituents at the 3-position of the thieno[3,2-b]pyridine core is most effectively achieved through cross-coupling reactions, starting from a halogenated precursor, typically 3-bromothieno[3,2-b]pyridine. The primary methods employed are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Experimental Workflow for 3-Position Functionalization
Caption: General workflow for the functionalization of the 3-position of the thieno[3,2-b]pyridine ring.
Key Applications in Drug Discovery
Kinase Inhibition
Thieno[3,2-b]pyridine derivatives have emerged as a promising class of protein kinase inhibitors.[1][2][3] These compounds often act as ATP-competitive inhibitors, but in a non-mimetic fashion, by interacting with the kinase back pocket.[1][2] A notable target is Haspin kinase, an atypical kinase involved in mitosis, making its inhibition a potential strategy for cancer therapy.[1][2][3]
Caption: Signaling pathway illustrating the role of thieno[3,2-b]pyridine derivatives as Haspin kinase inhibitors.
Negative Allosteric Modulation of mGlu5
Certain 3-functionalized thieno[3,2-b]pyridines act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3][4][5] These compounds bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[4][6] This modulation reduces the receptor's response to glutamate, a mechanism of interest for treating various neurological and psychiatric disorders.[4][5]
Caption: Mechanism of mGlu5 negative allosteric modulation by thieno[3,2-b]pyridine derivatives.
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various boronic acids or esters.[3]
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF).
-
Heat the reaction mixture at 80-110 °C for 3-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Product (Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate) | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2a (3-phenyl) | Phenylboronic acid pinacol ester | Not specified | Not specified | Not specified | 3 | 74 | [7] |
| 2b (3-p-tolyl) | Potassium p-tolyltrifluoroborate | Not specified | Not specified | Not specified | 4.5 | 84 | [7] |
| 2g (3-pyridin-4-yl) | 4-Pyridine boronic acid | PdCl₂(dppf)·CH₂Cl₂ (4%) | Not specified | Not specified | 4 | 66 | [7] |
| 2h (3-furan-3-yl) | Potassium 3-furanylboronic acid | PdCl₂(dppf)·CH₂Cl₂ (4%) | Not specified | Not specified | 4.5 | 52 | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl moieties at the 3-position.[8]
General Protocol:
-
To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2.5-5 mol%).
-
Flush the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2.0-7.0 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) and stir the mixture at room temperature to 100 °C for 3-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 | [9] |
| 2-amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94 | [9] |
| Aryl Halide (generic) | Terminal Alkyne (generic) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [8] |
Buchwald-Hartwig Amination
This reaction is employed for the synthesis of 3-amino-thieno[3,2-b]pyridine derivatives.
General Protocol:
-
In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 eq.).
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Heat the mixture to reflux (80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu (2.2) | Toluene | Reflux |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 |
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. scirp.org [scirp.org]
Application Notes and Protocols for the Use of 3-Bromothieno[3,2-b]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile building block, 3-Bromothieno[3,2-b]pyridine. The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases. The thieno[3,2-b]pyridine core serves as an excellent starting point for the synthesis of ATP-competitive kinase inhibitors. The bromine atom at the 3-position of this compound offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the scaffold and optimize inhibitor potency and selectivity. This document outlines key synthetic strategies, detailed experimental protocols, and biological activity data for thieno[3,2-b]pyridine-based kinase inhibitors targeting several important kinases.
Key Synthetic Methodologies
The functionalization of the this compound core is predominantly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively, at the 3-position of the thienopyridine ring system.
A general workflow for the synthesis of these inhibitors is depicted below:
Caption: General synthetic routes for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 3-position of the thieno[3,2-b]pyridine core.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, with 10-20% water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroarylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-thieno[3,2-b]pyridine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce a variety of amine functionalities at the 3-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, THF, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the chosen solvent to the tube.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-thieno[3,2-b]pyridine derivative.
Quantitative Data: Biological Activity of Thieno[3,2-b]pyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various thieno[3,2-b]pyridine derivatives against several protein kinases.
Table 1: Haspin Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| MU1920 | Haspin | - | [1] |
Note: Specific IC₅₀ value for MU1920 was not provided in the searched abstracts, but it is described as a quality chemical probe for Haspin.[1]
Table 2: c-Met and VEGFR-2 Kinase Inhibitors
| Scaffold | Target Kinase(s) | IC₅₀ Range (nM) | Reference |
| Thieno[3,2-b]pyridine derivatives | c-Met, VEGFR-2 | low nanomolar | [2] |
| Thieno[3,2-b]pyridine based N3-arylmalonamides | c-Met, VEGFR-2 | low nanomolar | [3] |
Table 3: Pim-1 Kinase Inhibitors
| Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Thieno[2,3-b]pyridine derivative | Pim-1 | 12.71 | [4] |
| Pyridothienopyrimidin-4-one (6c) | Pim-1 | 4.62 | [4] |
| Pyridothienopyrimidin-4-one (7a) | Pim-1 | 1.18 | [4] |
| Pyridothienopyrimidin-4-one (7c) | Pim-1 | 1.38 | [4] |
| Pyridothienopyrimidin-4-one (7d) | Pim-1 | 1.97 | [4] |
| Pyridothienopyrimidin-4-one (8b) | Pim-1 | 8.83 | [4] |
| Pyridothienopyrimidin-4-one (9) | Pim-1 | 4.18 | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinases targeted by thieno[3,2-b]pyridine-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and angiogenesis.
Caption: Overview of the c-Met signaling pathway, a key driver of cancer progression.
Caption: The canonical JAK-STAT signaling pathway, crucial in immunity and cancer.
Caption: Role of Haspin kinase in mitotic chromosome segregation.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward functionalization via established cross-coupling methodologies allows for rapid lead optimization. The thieno[3,2-b]pyridine scaffold has demonstrated its utility in targeting several important kinases, and further exploration of this chemical space is likely to yield novel and effective therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to design and synthesize the next generation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Development of Antitumor Agents Using 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel antitumor agents derived from the 3-bromothieno[3,2-b]pyridine scaffold. This document outlines the rationale for targeting this chemical series, methodologies for lead generation and optimization, and assays for determining anti-cancer efficacy and mechanism of action.
Introduction: The Thienopyridine Scaffold in Oncology
Thienopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-cancer agents.[1] The isomeric forms, including thieno[3,2-b]pyridine, thieno[2,3-b]pyridine, and thieno[2,3-c]pyridine, offer a versatile platform for structural modifications to achieve potent and selective inhibition of various cancer-related targets.[1][2] The this compound core, in particular, serves as a key intermediate for introducing diverse functional groups through cross-coupling reactions, enabling the exploration of a wide chemical space for antitumor activity.[3] Derivatives of this scaffold have demonstrated efficacy against a range of human cancer cell lines, including those of breast, prostate, and colon cancer, by mechanisms that include cell cycle arrest and apoptosis induction.[4][5]
Synthesis of Thieno[3,2-b]pyridine Derivatives
The synthesis of antitumor agents based on the this compound scaffold typically involves palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl moieties at the 3-position. The Suzuki-Miyaura cross-coupling reaction is a commonly employed method for this transformation.[4]
General Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of thieno[3,2-b]pyridine derivatives.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from methyl this compound-2-carboxylate.[4]
Materials:
-
Methyl this compound-2-carboxylate
-
(Hetero)aryl boronic acid, pinacol ester, or trifluoroborate salt
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add methyl this compound-2-carboxylate (1 equivalent).
-
Add the (hetero)aryl boronic acid derivative (1.2-1.5 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents) and the base (2-3 equivalents).
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 3-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether).
-
Characterize the final product by NMR, mass spectrometry, and melting point determination.
In Vitro Antitumor Activity Evaluation
The antitumor potential of the synthesized thieno[3,2-b]pyridine derivatives is initially assessed using in vitro cell-based assays against a panel of human cancer cell lines.
Quantitative Data Summary
The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of various thienopyridine derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylates | |||
| 2e | MDA-MB-231 (Triple Negative Breast Cancer) | 13 | [4] |
| Thieno[2,3-b]pyridine Derivatives | IC50 (µM) | ||
| 3c | Pim-1 Kinase | 35.7 | [6] |
| 5b | Pim-1 Kinase | 12.71 | [6] |
| Thieno[2,3-c]pyridine Derivatives | IC50 (µM) | ||
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | [7] |
| 6i | T47D (Breast Cancer) | 11.7 | [7] |
| 6i | RKO (Colorectal Cancer) | 12.4 | [7] |
Protocol: Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
This assay is used to determine the cell growth inhibitory effect of the synthesized compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) and a non-tumorigenic cell line (e.g., MCF-12A)
-
Complete cell culture medium
-
Synthesized thienopyridine derivatives
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Mechanistic Studies
To understand how the thienopyridine derivatives exert their antitumor effects, further mechanistic studies are conducted, including cell cycle analysis and apoptosis assays.
Potential Signaling Pathways
Thienopyridine derivatives have been shown to target various signaling pathways involved in cancer progression. For instance, some thieno[2,3-b]pyridine derivatives act as Pim-1 kinase inhibitors, while some thieno[2,3-c]pyridines inhibit Hsp90.[6][7]
Caption: Inhibition of the Pim-1 kinase signaling pathway by thieno[2,3-b]pyridine derivatives.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a lead compound on the cell cycle profile of cancer cells.[4]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Lead thienopyridine compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the GI50 concentration of the lead compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For example, some compounds cause an increase in the G0/G1 phase and a decrease in the S phase.[4]
In Vivo Antitumor Activity Evaluation
Promising compounds from in vitro and mechanistic studies are further evaluated in in vivo or in ovo models to assess their antitumor efficacy in a more complex biological system.
Protocol: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in ovo model used to evaluate the antitumor and anti-angiogenic potential of compounds.[4]
Materials:
-
Fertilized chicken eggs
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Lead thienopyridine compound
-
Stereomicroscope
Procedure:
-
Incubate fertilized chicken eggs in a humidified incubator at 37 °C.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 9, gently place a silicone ring on the CAM.
-
Inoculate a suspension of cancer cells mixed with Matrigel onto the CAM within the silicone ring.
-
Allow the tumor to grow for a few days.
-
Treat the tumors topically with the lead compound or vehicle control.
-
After a specified treatment period, excise the tumors and measure their size and weight.
-
Calculate the percentage of tumor growth inhibition compared to the control group. For instance, compound 2e has been shown to reduce tumor size in a CAM model.[4]
Drug Development Decision-Making Logic
The progression of a thienopyridine derivative from a hit compound to a clinical candidate follows a structured decision-making process.
Caption: Decision-making workflow for thienopyridine-based drug discovery.
By following these application notes and protocols, researchers can systematically synthesize, evaluate, and optimize thieno[3,2-b]pyridine derivatives as potential novel antitumor agents for the treatment of various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromothieno[3,2-c]pyridine | 28783-18-8 | Benchchem [benchchem.com]
- 3. 3-bromothieno[2,3-c]pyridine [myskinrecipes.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 3-bromothieno[3,2-b]pyridine, a key transformation for the synthesis of derivatives with significant potential in drug discovery. The thieno[3,2-b]pyridine scaffold is a core component of various kinase inhibitors, and the introduction of an aryl amine moiety at the 3-position is a critical step in developing novel therapeutic agents. The protocols outlined below are based on the well-established Buchwald-Hartwig amination and Ullmann condensation reactions, which are standard methods for the formation of carbon-nitrogen bonds.
Biological Context: Thieno[3,2-b]pyridines as Kinase Inhibitors
N-arylthieno[3,2-b]pyridine derivatives have emerged as a promising class of compounds in oncology drug development. These molecules have been shown to inhibit several key kinases involved in cancer progression, including Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[1] The inhibition of these kinases can disrupt critical signaling pathways responsible for tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] Specifically, VEGFR-2 is a primary mediator of the angiogenic effects of VEGF.[1][2] The Src family of kinases are involved in various signaling pathways that regulate cell growth, division, migration, and survival.[3][4] By targeting these kinases, N-arylthieno[3,2-b]pyridine derivatives represent a promising avenue for the development of novel anti-cancer therapies.
A simplified representation of the signaling pathways targeted by thieno[3,2-b]pyridine derivatives is shown below. Inhibition of VEGFR-2 and Src can block the downstream activation of pro-survival and pro-proliferative pathways such as the PI3K/Akt and Ras/MAPK cascades.
Caption: Signaling pathways affected by N-arylthieno[3,2-b]pyridine derivatives.
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented: Palladium-catalyzed Buchwald-Hartwig Amination and Copper-catalyzed Ullmann Condensation.
Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[5][6] This protocol is adapted from established procedures for the amination of related heteroaryl bromides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl amine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous 1,4-dioxane (or another suitable anhydrous solvent like toluene)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., Pd(OAc)₂, 5-15 mol%), the phosphine ligand (e.g., Xantphos, 6-18 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Addition of Reactants: To the same tube, add this compound (1 equivalent) and the aryl amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, particularly useful for the arylation of N-heterocycles. Modern protocols often utilize milder conditions than the traditional high-temperature reactions.
Reaction Scheme:
Materials:
-
This compound
-
Aryl amine or nitrogen-containing heterocycle
-
Copper(I) iodide (CuI) or another copper catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction vessel with a condenser
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the copper catalyst (e.g., CuI, 5-20 mol%) and the base (e.g., K₂CO₃, 2 equivalents).
-
Addition of Reactants: Add this compound (1 equivalent) and the aryl amine or N-heterocycle (1.2-2 equivalents) to the vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or DMSO).
-
Reaction Execution: Heat the reaction mixture with stirring under an inert atmosphere at a temperature typically ranging from 100 to 150 °C.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-arylation of thieno[3,2-b]pyridine derivatives based on literature precedents. The specific yields can vary depending on the nature of the aryl amine and the precise reaction conditions employed.
| Entry | Aryl Halide/Amine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | 1-bromo-4-nitrobenzene | Pd(OAc)₂ (15) | Xantphos (18) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | High |
| 2 | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | 1-bromo-2-nitrobenzene | Pd(OAc)₂ (15) | Xantphos (18) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | High |
| 3 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 16 | 85-95 |
| 4 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ (1.5) | Toluene | 100 | 24 | 75-85 |
| 5 | Aryl Iodide | Imidazole | CuI (10) | None | K₂CO₃ (2) | DMSO | 120 | 24 | ~90 |
Data for entries 1 and 2 are based on the N-arylation of a 3-aminothieno[3,2-b]pyridine derivative. Data for entries 3-5 are for analogous N-arylation reactions of related heterocycles and serve as a general reference.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the Buchwald-Hartwig N-arylation of this compound.
Caption: General workflow for Buchwald-Hartwig N-arylation.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Bromothieno[3,2-b]pyridine. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The protocols provided herein are based on established methodologies for structurally similar heteroaromatic compounds and may serve as a robust starting point for optimization.
Overview of the Sonogashira Coupling Reaction
The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[2] For electron-deficient heteroaromatic substrates such as this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.
Recommended Reaction Conditions
Based on optimized protocols for analogous substrates like 2-amino-3-bromopyridines, the following conditions are recommended for the Sonogashira coupling of this compound.[3][4]
Table 1: Recommended Sonogashira Coupling Conditions for this compound
| Parameter | Recommended Condition | Alternative Conditions & Remarks |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%), Pd(OAc)₂ (2-5 mol%). The choice of catalyst can significantly impact yield. |
| Ligand | PPh₃ (5 mol%) | Other phosphine ligands such as P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., XPhos) can be effective, especially for challenging couplings.[5] |
| Copper(I) Co-catalyst | CuI (5 mol%) | Copper-free conditions are also possible and can be advantageous in certain cases to avoid homocoupling of the alkyne (Glaser coupling).[6] |
| Base | Et₃N (Triethylamine) | Other amine bases such as diisopropylethylamine (DIPEA) or piperidine can be used. The base often serves as the solvent as well.[7] |
| Solvent | DMF (Dimethylformamide) | Toluene, THF, or acetonitrile can also be used. The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | 100 °C | Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[7] |
| Reaction Time | 3 hours | Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |
| Atmosphere | Inert (Nitrogen or Argon) | While some Sonogashira reactions can be performed in air, an inert atmosphere is generally recommended to prevent catalyst degradation.[3][4] |
Detailed Experimental Protocol
This protocol is a representative example for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (0.025 equiv)
-
PPh₃ (0.05 equiv)
-
CuI (0.05 equiv)
-
Anhydrous DMF
-
Triethylamine (Et₃N)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF as the solvent, followed by this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 3 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynyl-thieno[3,2-b]pyridine derivative.
Visualizations
Diagram 1: General Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols: 3-Bromothieno[3,2-b]pyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromothieno[3,2-b]pyridine is a halogenated heterocyclic compound that serves as a crucial and versatile building block for the synthesis of advanced organic materials. Its unique thieno[3,2-b]pyridine core, a fused system of thiophene and pyridine rings, imparts desirable electronic and photophysical properties. The presence of a bromine atom at the 3-position provides a reactive site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This enables the construction of complex conjugated molecules tailored for specific functions in organic electronic devices. While direct applications of this compound itself are limited, its derivatives and structural analogs have demonstrated significant potential in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These related materials exhibit high charge carrier mobilities, tunable energy levels, and strong light absorption, leading to high-performance devices. This document outlines the potential applications, summarizes key performance data of related materials, and provides detailed experimental protocols for the synthesis and device fabrication.
Role as a Versatile Synthetic Building Block
The primary application of this compound in materials science is as a key intermediate. The bromine atom is an excellent leaving group in various cross-coupling reactions, allowing for the introduction of different aryl or heteroaryl groups. This functionalization is critical for tuning the electronic properties, solubility, and solid-state packing of the final material.
The most common synthetic route utilizing this building block is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of a carbon-carbon bond between the thienopyridine core and a wide range of boronic acids or esters.[1][2] This versatility makes this compound a valuable precursor for creating a library of derivatives for screening in various organic electronics applications.
Potential Applications in Organic Electronics
The performance of organic electronic devices is fundamentally linked to the molecular structure of the active materials. The thieno[3,2-b]pyridine scaffold is promising due to its rigid, planar structure which can facilitate intermolecular π-π stacking, crucial for efficient charge transport. Furthermore, the nitrogen atom in the pyridine ring acts as an electron-withdrawing unit, which can be used to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a key strategy in designing materials for specific device architectures.
Organic Photovoltaics (OPVs)
In OPVs, materials based on the thieno[3,2-b]pyridine core can be designed as either electron donors or acceptors. The analogous thieno[3,2-b]pyrrole unit has been successfully used to create highly efficient non-fullerene acceptors (NFAs).[3][4] By tuning the electron-donating or -accepting side groups attached to the 3-position, the optical bandgap and energy levels can be precisely controlled to optimize light absorption and charge separation at the donor-acceptor interface.
Table 1: Performance of Polymer Solar Cells (PSCs) using Thieno[3,2-b]pyrrole-based Non-Fullerene Acceptors.
| Acceptor Name | Donor Polymer | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (PCE) [%] | Citation |
| ThPy3 | PM6 | 0.830 | 23.82 | 0.771 | 15.3 | [3][4] |
| IT-4Cl (Ref.) | PM6 | 0.798 | 20.89 | 0.758 | 12.6 | [3][4] |
| ThPy4 (in ternary) | PM6:BTP-eC9 | 0.849 | 27.08 | 0.802 | 18.43 | [3][4] |
Organic Field-Effect Transistors (OFETs)
For OFETs, high charge carrier mobility is the most critical parameter. The fused, planar structure of thieno[3,2-b]pyridine is conducive to forming ordered molecular packing in thin films, which is essential for efficient charge hopping between molecules. Materials based on the related thieno[3,2-b]thiophene and dithieno[3,2-b:2′,3′-d]thiophene (DTT) cores have demonstrated some of the highest hole mobilities reported for polymeric semiconductors.[5][6] By synthesizing polymers or small molecules incorporating the thieno[3,2-b]pyridine unit, it is possible to develop high-performance p-type (hole-transporting) or even n-type (electron-transporting) semiconductors.
Table 2: Performance of OFETs based on Thieno[3,2-b]thiophene and DTT Derivatives.
| Material | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Citation |
| DPP-Thieno[3,2-b]thiophene Polymer | Solution Process | up to 1.95 | > 105 | [5] |
| DTT Derivative (Compound 1) | Solution Shearing | 0.10 | > 107 | [6] |
| Thieno[3,2-b]thiophene Oligomers | Solution Process | ~0.01 | - | [7] |
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, thieno[3,2-b]pyridine derivatives can be utilized as host materials for phosphorescent emitters or as the emitters themselves, particularly in thermally activated delayed fluorescence (TADF) systems. The pyridine moiety can help in balancing charge injection and transport. The isomeric thieno[3,2-c]pyridine has been used to synthesize phosphorescent Iridium complexes for highly efficient OLEDs, demonstrating the potential of the thienopyridine framework in emissive devices.[8] The ability to functionalize the 3-position allows for the attachment of charge-transporting groups or the tuning of the emission color.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
This protocol describes a general procedure for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives from methyl this compound-2-carboxylate, adapted from literature.[1][2]
Methodology:
-
Reagents Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl this compound-2-carboxylate (1.0 equivalent), the desired (hetero)aryl boronic acid or pinacol ester (1.2–1.5 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane). Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-30 minutes to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol: Fabrication of an Organic Solar Cell
This protocol provides a generalized method for fabricating a conventional architecture polymer solar cell, based on common procedures.[3][4]
Methodology:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) onto the ITO substrate. Anneal the film at approximately 150 °C for 15 minutes in air.
-
Active Layer Deposition: Transfer the substrates into an inert atmosphere (e.g., a nitrogen-filled glovebox). Prepare a solution of the donor polymer and the acceptor material (a derivative of this compound) in a suitable solvent like chloroform or chlorobenzene. Spin-coat this blend solution onto the HTL to form the active layer. The film may require thermal or solvent vapor annealing to optimize its morphology.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., PNDIT-F3N) on top of the active layer.[3]
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal electrode (e.g., Silver or Aluminum) through a shadow mask under high vacuum (< 10⁻⁶ Torr).
-
Characterization: The completed device is then characterized by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
Conclusion
This compound is a strategically important building block for the advancement of organic electronics. Its utility lies in the synthetic accessibility it provides to a wide range of novel π-conjugated materials. By leveraging the established success of its structural analogs, researchers can design and synthesize new derivatives of this compound with tailored properties for high-performance OPVs, OFETs, and OLEDs. The protocols provided herein offer a starting point for the synthesis of these materials and their integration into functional electronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromothieno[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Bromothieno[3,2-b]pyridine.
Troubleshooting Guide
Q1: My Suzuki coupling reaction of this compound is resulting in a low yield. What are the most common causes?
Low yields in the Suzuki coupling of heteroaromatic halides like this compound can stem from several factors. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are common challenges. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium source and, crucially, the phosphine ligand is critical for an efficient reaction.
-
Reaction Conditions: Suboptimal base, solvent, temperature, and reaction time can significantly impact the yield.
-
Reagent Quality: The purity of this compound, the boronic acid or ester, and the dryness of the solvent are paramount. Impurities can poison the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting materials, and protodeboronation of the boronic acid can consume reagents and reduce the desired product yield.
Q2: I am observing a significant amount of debrominated starting material (Thieno[3,2-b]pyridine) in my reaction mixture. What is the cause and how can I prevent it?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.
Potential Hydride Sources:
-
The solvent (e.g., alcohols, water under certain conditions).
-
Impurities in the reagents.
-
The boronic acid itself, especially if it has started to decompose.
Prevention Strategies:
-
Choice of Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in some Suzuki couplings.
-
Solvent System: Using a mixture of an aprotic organic solvent with water can sometimes suppress this side reaction.
-
Purity of Reagents: Ensure all reagents, especially the boronic acid, are of high purity and are properly stored to prevent degradation that might lead to hydride impurities.
Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. How can I address this?
This side reaction is known as protodeboronation, where the C-B bond of the boronic acid is cleaved. This is particularly common with electron-rich or some heteroaromatic boronic acids.
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce the rate of protodeboronation.
-
Choice of Base: Use milder bases like KF or K₂CO₃.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures.
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting conditions for the Suzuki coupling of this compound?
For a starting point, a common set of conditions for related heteroaromatic bromides involves using a palladium catalyst with a phosphine ligand, a carbonate or phosphate base, and a solvent mixture of an organic solvent and water. Based on literature for similar substrates, high yields (65-91%) have been obtained for substituted thieno[3,2-b]pyridines.[1] See the tables below for specific starting conditions that can be adapted and optimized.
Q5: Which palladium catalyst and ligand combination is best for this reaction?
There is no single "best" combination as the optimal choice can be substrate-dependent. However, for heteroaromatic systems, catalyst systems with bulky, electron-rich phosphine ligands often show good results. Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and commonly used catalyst.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often effective for a wide range of Suzuki couplings.
-
Pd(OAc)₂ with a ligand like SPhos or XPhos: These Buchwald ligands are known to be highly effective for challenging couplings.
It is recommended to screen a few catalyst/ligand combinations to find the most effective one for your specific reaction.
Q6: How critical is the choice of base and solvent?
The base and solvent system are crucial for the success of the reaction. The base is required to activate the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used inorganic bases. Organic bases are generally less effective.
-
Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.
The optimal combination will depend on the specific substrates and catalyst system used.
Data Presentation
The following tables provide starting points for the optimization of the Suzuki coupling of this compound based on conditions reported for structurally related compounds.
Table 1: Catalyst and Ligand Screening (General Conditions)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference System |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate to High | Bromopyridines |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | Good to Excellent | Bromopyridines |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | Good | General Heteroaryl Bromides |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | High | Sterically Hindered Systems |
Table 2: Base and Solvent Optimization (General Conditions)
| Base (equiv.) | Solvent System (v/v) | Catalyst System | Temperature (°C) | Yield (%) | Reference System |
| K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 90 | Good | Bromopyridines |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | PdCl₂(dppf) | 90 | High | Bromopyridines |
| Cs₂CO₃ (2) | Toluene/H₂O (2:1) | Pd(OAc)₂/SPhos | 100 | High | General Heteroaryl Bromides |
| Na₂CO₃ (2) | DME/H₂O (3:1) | Pd(PPh₃)₄ | 85 | Moderate to Good | General Heteroaryl Bromides |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Substituted Thieno[3,2-b]pyridine
This protocol is adapted from a procedure for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.
Materials:
-
Methyl this compound-2-carboxylate (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol borane (1.2-1.6 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%)
-
Potassium carbonate (K₂CO₃) (6.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add methyl this compound-2-carboxylate, the corresponding aryl/heteroaryl boronic acid or pinacol borane, and potassium carbonate.
-
Add Pd(dppf)Cl₂·CH₂Cl₂.
-
Add a 3:1 mixture of DME and water.
-
Heat the reaction mixture to 100 °C and stir for 3-4.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 3-Bromothieno[3,2-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromothieno[3,2-b]pyridine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for the synthesis of this compound and its derivatives involves a two-step process. The first step is the synthesis of the precursor, 3-aminothieno[3,2-b]pyridine, often achieved through a Gewald reaction.[1] The second step is the conversion of the 3-amino group to a 3-bromo group via a Sandmeyer-type reaction.[2]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
-
Formation of 3-hydroxythieno[3,2-b]pyridine: This occurs when the intermediate diazonium salt reacts with water in the reaction mixture. This is a common byproduct in Sandmeyer reactions.[3][4][5]
-
Over-bromination: The formation of dibrominated products, such as 2,3-dibromo- or 3,5-dibromothieno[3,2-b]pyridine, can occur, especially if harsh brominating agents or excess bromine are used.
-
Formation of tar-like byproducts: Decomposition of the diazonium salt, particularly at elevated temperatures, can lead to the formation of polymeric, tarry materials, which can complicate purification.[4]
-
Formation of biaryl and azo compounds: While less common, the radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals. Azo compounds may also form if the diazonium salt couples with the starting amine.[3][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the complete conversion of the 3-amino precursor to the diazonium salt. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating the completion of the reaction.[4] Use fresh sodium nitrite or an organic nitrite source like tert-butyl nitrite for better solubility in organic solvents. |
| Premature Decomposition of Diazonium Salt | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction. Diazonium salts are thermally unstable and decompose at higher temperatures, leading to the formation of the undesired 3-hydroxy byproduct and tars.[4] |
| Inefficient Copper(I) Catalyst | Use freshly prepared or high-quality copper(I) bromide (CuBr). The activity of the copper catalyst is crucial for the reaction's success.[6] In some cases, a mixture of Cu(I) and Cu(II) salts has been shown to be effective.[6] |
| Suboptimal Reaction Conditions | Optimize the reaction solvent. While aqueous solutions are common for Sandmeyer reactions, the use of organic solvents like acetonitrile might be beneficial for certain substrates.[6] The choice of acid (e.g., HBr vs. H2SO4) can also influence the outcome. |
Issue 2: Presence of Significant Amounts of 3-Hydroxythieno[3,2-b]pyridine Impurity
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Reaction of Diazonium Salt with Water | Minimize the amount of water in the reaction mixture, if possible, by using anhydrous solvents and reagents. However, as the diazotization is often performed in aqueous acid, some formation of the hydroxy byproduct is often unavoidable.[3][5] |
| Elevated Reaction Temperature | Strictly maintain the reaction temperature at 0-5 °C to suppress the decomposition of the diazonium salt, which is a primary route to the hydroxy byproduct.[4] |
Purification Strategy:
The 3-hydroxythieno[3,2-b]pyridine byproduct can typically be removed by column chromatography on silica gel. The difference in polarity between the bromo and hydroxy derivatives allows for their separation.
Issue 3: Formation of Dibrominated Byproducts
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent in direct bromination approaches. Use of reagents like N-bromosuccinimide (NBS) can offer better control over direct bromination compared to molecular bromine. |
| Harsh Reaction Conditions | Avoid high temperatures and strong Lewis acid catalysts in direct bromination, as these conditions can promote multiple halogenations. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothieno[3,2-b]pyridine (via Gewald Reaction)
This protocol is a general representation of the Gewald reaction, which is a common method for synthesizing 2-aminothiophenes.
Materials:
-
A suitable ketone or aldehyde
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A base (e.g., morpholine, triethylamine)
-
Ethanol
Procedure:
-
To a stirred solution of the ketone/aldehyde and α-cyanoester in ethanol, add the base.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 3-aminothieno[3,2-b]pyridine derivative.
Protocol 2: Synthesis of this compound (via Sandmeyer-type Reaction)
This is a representative protocol for the Sandmeyer bromination of 3-aminothieno[3,2-b]pyridine.
Materials:
-
3-Aminothieno[3,2-b]pyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
Procedure:
-
Dissolve 3-aminothieno[3,2-b]pyridine in aqueous hydrobromic acid at a low temperature (0-5 °C) in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The crude product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete Diazotization | Monitor reaction with starch-iodide paper; use fresh nitrite source. |
| Decomposition of Diazonium Salt | Maintain reaction temperature at 0-5 °C. | |
| Inactive Catalyst | Use fresh, high-quality CuBr. | |
| Suboptimal Conditions | Optimize solvent and acid. |
Table 2: Common Side Products and Their Identification
| Side Product | Formation Pathway | Analytical Identification (Expected 1H NMR shifts) |
| 3-Hydroxythieno[3,2-b]pyridine | Reaction of diazonium salt with water | Aromatic protons in a similar region to the product, but with a broad singlet for the hydroxyl proton (can be exchanged with D2O). |
| Dibromothieno[3,2-b]pyridines | Over-bromination | Different number and/or multiplicity of aromatic proton signals compared to the mono-bromo product. |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 3-Substituted Thieno[3,2-b]pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-substituted thieno[3,2-b]pyridines. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-substituted thieno[3,2-b]pyridines in a question-and-answer format.
Issue 1: My 3-substituted thieno[3,2-b]pyridine is difficult to separate from starting materials or byproducts by column chromatography.
-
Potential Cause: The polarity of your target compound is very similar to that of the impurities. This is a common issue, especially if the substituent at the 3-position does not significantly alter the overall polarity of the molecule compared to the unreacted starting material or byproducts formed.
-
Solution:
-
Optimize the Solvent System: A systematic approach to solvent system selection is crucial.[1] Thin-layer chromatography (TLC) should be used to test a wide range of solvent systems with varying polarities.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or ether.[2] The goal is to find a solvent system that provides the best possible separation between your product and the impurities on the TLC plate.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.[1][3] Alumina or functionalized silica gel (e.g., diol, cyano) can offer different selectivity compared to standard silica gel.[3]
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification method.[4][5][6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[4][5]
-
Derivative Formation: In some cases, it may be beneficial to temporarily modify the structure of your compound to facilitate purification. For example, a polar functional group could be protected to make the molecule less polar, allowing for easier separation from polar impurities. The protecting group can then be removed after purification.
-
Issue 2: My compound is showing low yield after purification.
-
Potential Cause: Several factors can contribute to low yields, including incomplete reactions, product decomposition, and losses during workup and purification.[7]
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the workup.[7]
-
Stability Assessment: Thieno[3,2-b]pyridines can be sensitive to acidic or basic conditions. Assess the stability of your compound under the purification conditions. For example, some compounds may decompose on silica gel.[3] If this is the case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]
-
Minimize Transfer Steps: Each transfer of the product from one flask to another can result in material loss. Streamline your purification process to minimize these steps.
-
Efficient Extraction: During aqueous workup, ensure that the pH of the aqueous layer is optimized for the extraction of your compound into the organic phase. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
-
Issue 3: I am struggling with the removal of highly polar or baseline impurities.
-
Potential Cause: These impurities can be unreacted starting materials, salts, or highly polar byproducts that do not move from the baseline on a normal-phase TLC plate.[3]
-
Solution:
-
Aqueous Wash: Before column chromatography, wash the crude product with water or a suitable aqueous solution (e.g., dilute acid or base) to remove highly polar, water-soluble impurities.
-
Silica Plug Filtration: A short plug of silica gel can be used to remove baseline impurities.[3] Dissolve the crude product in a suitable solvent and pass it through the silica plug. The desired compound should elute while the highly polar impurities remain adsorbed at the top of the silica.
-
Reverse-Phase Chromatography: If the impurities are significantly more polar than your compound, reverse-phase chromatography can be an effective technique.[3] In this method, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Issue 4: My compound is poorly soluble in common chromatography solvents.
-
Potential Cause: The nature of the substituent at the 3-position and the overall planarity of the thieno[3,2-b]pyridine core can lead to poor solubility.[8]
-
Solution:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents. A small amount of a more polar, co-solvent can sometimes be added to the primary chromatography solvent to improve solubility.[3] However, be cautious as this can affect the separation.
-
Dry Loading: If the compound is not soluble in the eluent, it can be "dry loaded" onto the column.[9] This involves adsorbing the compound onto a small amount of silica gel or celite, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Alternative Purification Methods: If solubility issues persist, consider other purification techniques such as recrystallization, sublimation (for volatile solids), or preparative HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 3-substituted thieno[3,2-b]pyridines?
A1: The most commonly employed method for the purification of 3-substituted thieno[3,2-b]pyridines is flash column chromatography on silica gel.[2][10][11] This technique is versatile and can be adapted to a wide range of compounds with different polarities.[1] Recrystallization is also a valuable technique, particularly for solid compounds, as it can yield highly pure material.[2][4]
Q2: How does the substituent at the 3-position affect the choice of purification method?
A2: The electronic properties and size of the substituent at the 3-position significantly influence the polarity and solubility of the molecule, which in turn dictates the optimal purification strategy.
-
Electron-donating groups (e.g., alkyl, alkoxy) generally increase the electron density of the aromatic system, which can affect its interaction with the stationary phase.
-
Electron-withdrawing groups (e.g., nitro, cyano, halides) decrease the electron density and can increase the polarity of the molecule.[12]
-
Large, bulky groups can hinder intermolecular interactions, potentially improving solubility but also possibly affecting how the molecule interacts with the stationary phase.[8]
Q3: What are some typical solvent systems for column chromatography of these compounds?
A3: The choice of solvent system is highly dependent on the specific 3-substituent. However, common systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate, ether, or dichloromethane.[2]
| Substituent Type at C3 | Typical Solvent System (Hexane/Ethyl Acetate) |
| Non-polar (e.g., Phenyl) | 9:1 to 7:3 |
| Moderately Polar (e.g., Ester) | 8:2 to 1:1 |
| Polar (e.g., Amide) | 1:1 to 100% Ethyl Acetate |
Q4: Are there any specific safety precautions to consider during the purification of thieno[3,2-b]pyridines?
A4: As with any chemical synthesis and purification, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compounds and solvents being used to be aware of any particular hazards.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the general steps for purifying a 3-substituted thieno[3,2-b]pyridine using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system for separation using thin-layer chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a layer of sand.[13]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[13]
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.[9]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (using a pump or compressed air) to force the solvent through the column at a steady rate.[1]
-
Collect fractions in test tubes or vials.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol describes the general procedure for purifying a solid 3-substituted thieno[3,2-b]pyridine by recrystallization.[4][5][6]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4][5] The impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[4]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.[4]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[4]
Visualizations
Caption: General workflow for the purification of 3-substituted thieno[3,2-b]pyridines.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Palladium Catalysts for 3-Bromothieno[3,2-b]pyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on palladium-catalyzed cross-coupling reactions involving 3-Bromothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most frequently employed reactions for creating new bonds at the 3-position of the thieno[3,2-b]pyridine core are:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon (C-C) bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[1]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, which is a key method for creating C(sp²)-C(sp) bonds.[2][3]
Q2: What are the critical parameters to consider when optimizing these reactions for this compound?
A2: Successful optimization hinges on the careful selection of several key components:
-
Palladium Catalyst & Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[4][5] The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] For electron-deficient heterocycles like thienopyridines, electron-rich and sterically hindered ligands are often preferred.[4]
-
Base: The strength, solubility, and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can dramatically affect the reaction rate and yield by influencing the transmetalation and catalyst regeneration steps.[7]
-
Solvent: The choice of solvent (e.g., Toluene, Dioxane, THF, DMF) affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous and degassed solvents are critical to prevent catalyst deactivation.
-
Temperature: Reaction temperature influences reaction kinetics. While higher temperatures can increase rates, they may also lead to catalyst decomposition or side product formation.
Q3: Why can this compound be a challenging substrate?
A3: The thieno[3,2-b]pyridine system presents unique challenges. As an electron-deficient heterocycle, it can exhibit slower rates of oxidative addition. Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.[8] Careful selection of a sterically hindered ligand can often mitigate this issue by preventing strong coordination of the heterocycle to the metal center.
Troubleshooting Guides
Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and solutions?
Answer: Low yields can stem from multiple factors. A systematic approach is best for troubleshooting.
-
Potential Cause 1: Inactive Catalyst System
-
Solution: The active Pd(0) species may not be forming efficiently or may be degrading.[7] Ensure your palladium source (e.g., Pd(OAc)₂) and ligand are from a reliable, fresh stock. Use pre-formed, air-stable precatalysts (e.g., Buchwald or PEPPSI-type catalysts) for better reproducibility.[8] Consider increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% for difficult couplings.[9]
-
-
Potential Cause 2: Inappropriate Ligand Choice
-
Solution: The ligand may not be suitable for this specific heterocyclic substrate. For electron-deficient systems, try switching to more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which can promote the crucial oxidative addition step.[4][10]
-
-
Potential Cause 3: Ineffective Base or Solvent
-
Solution: Reagent solubility and base strength are critical. If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely ground and consider adding a co-solvent like water or using a phase-transfer catalyst (e.g., TBAB) to improve solubility and reaction rates.[11] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS might be necessary.[12] Screen different solvents (e.g., Dioxane, Toluene, THF) as a change can significantly impact yield.[13]
-
-
Potential Cause 4: Oxygen or Water Contamination
-
Solution: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly dried and degassed solvents. Techniques like freeze-pump-thaw cycles for the solvent are highly recommended.[11]
-
Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation (replacement of Bromine with Hydrogen). How can I minimize these?
Answer: Side product formation often points to an imbalance in the rates of the catalytic cycle steps.
-
Potential Cause 1: Homocoupling (Suzuki Reaction)
-
Solution: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen. Rigorous degassing of all reagents and solvents is the most effective solution.[11] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.
-
-
Potential Cause 2: Hydrodehalogenation
-
Solution: This side reaction replaces the bromine atom with a hydrogen from a proton source (like water or the amine itself). It can be prevalent if the reductive elimination step is slow. Switching to a more sterically hindered ligand can often accelerate reductive elimination relative to competing pathways.[14] Ensure your base is completely dry if water is suspected to be the proton source.
-
-
Potential Cause 3: Protodeboronation (Suzuki Reaction)
-
Solution: The boronic acid can be cleaved by a proton source before it has a chance to transmetalate to the palladium center. This is more common with electron-rich heteroaryl boronic acids.[8] Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or running the reaction at a lower temperature can sometimes reduce this side reaction.
-
Data Presentation: Reaction Condition Tables
Table 1: Typical Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2-4 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | (part of precatalyst) |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 110 °C | 80 °C |
| Reference | General conditions for heteroaryl halides. | Based on similar pyridine systems.[15] | Modern precatalyst conditions.[7] |
Table 2: Typical Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Primary/Secondary Amines) | Condition B (Challenging Amines) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | RuPhos Pd G3 (2-4 mol%) |
| Ligand | RuPhos (4 mol%) | (part of precatalyst) |
| Base | NaOtBu (1.2-1.5 equiv.) | LiHMDS (2 equiv.) |
| Solvent | Toluene or Dioxane | THF |
| Temperature | 80-110 °C | 65-80 °C |
| Reference | Common for aryl bromides.[1][16] | For substrates prone to catalyst inhibition.[12] |
Table 3: Typical Starting Conditions for Sonogashira Coupling
| Parameter | Condition A | Condition B |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(TFA)₂ (2.5 mol%) |
| Co-catalyst | CuI (5-10 mol%) | CuI (5 mol%) |
| Ligand | (none needed) | PPh₃ (5 mol%) |
| Base | Et₃N or DiPEA (2-5 equiv.) | Et₃N |
| Solvent | THF or DMF | DMF |
| Temperature | Room Temp to 60 °C | 100 °C |
| Reference | Classic Sonogashira conditions.[17] | Conditions used for 2-amino-3-bromopyridines.[3][18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and a stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[19]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the base (e.g., NaOtBu, 1.2 equiv.), and a stir bar to a Schlenk tube.
-
Add this compound (1.0 equiv.) and seal the tube.
-
Remove the tube from the glovebox, add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.1 equiv.).
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[1][16]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), the copper(I) iodide co-catalyst (CuI, 0.05 equiv.), and a stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 equiv.), followed by the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the mixture, filter through a pad of celite to remove inorganic salts, and rinse the pad with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. kbfi.ee [kbfi.ee]
- 18. scirp.org [scirp.org]
- 19. benchchem.com [benchchem.com]
Preventing debromination of 3-Bromothieno[3,2-b]pyridine
Welcome to the technical support center for 3-Bromothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in chemical synthesis, with a particular focus on preventing unwanted debromination during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the thieno[3,2-b]pyridine core is replaced by a hydrogen atom, resulting in the formation of the parent thieno[3,2-b]pyridine. This byproduct reduces the yield of your desired coupled product and can complicate purification.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: The primary cause of debromination (hydrodehalogenation) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent or present as an impurity), or certain bases. Once formed, the Pd-H species can react with this compound to yield the debrominated product.
Q3: Which cross-coupling reactions are most susceptible to debromination with this compound?
A3: While any palladium-catalyzed cross-coupling reaction can potentially lead to debromination, reactions that are sluggish or require harsh conditions (high temperatures, strong bases) are more prone to this side reaction. This is because the extended reaction times or harsh conditions can increase the likelihood of generating palladium-hydride species.
Q4: How can I detect debromination in my reaction mixture?
A4: The most common methods for detecting the debrominated byproduct are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the debrominated thieno[3,2-b]pyridine and confirm their identities by their respective mass-to-charge ratios.
Troubleshooting Guide: Preventing Debromination
Debromination can be a frustrating side reaction, but by systematically optimizing your reaction conditions, it can often be minimized.
Issue: Significant amount of debrominated byproduct is observed.
This troubleshooting workflow will guide you through the key parameters to adjust to favor the desired cross-coupling over debromination.
Caption: Troubleshooting workflow for minimizing debromination.
Data on Successful Suzuki-Miyaura Couplings
The following table summarizes successful Suzuki-Miyaura coupling reactions with a derivative of this compound, demonstrating that high yields of the desired product can be achieved, implicitly minimizing debromination.[1]
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 3 | 85 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 3 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 3 | 90 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 4.5 | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 4 | 65 |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 4 | 55 |
| Pyridin-4-ylboronic acid | Pd(dppf)Cl2 (4) | K2CO3 (6) | DME:H2O (3:1) | 100 | 4 | 66 |
| Furan-2-boronic acid | Pd(dppf)Cl2 (2) | K2CO3 (6) | DME:H2O (3:1) | 100 | 3.5 | 75 |
Data extracted from reactions of methyl this compound-2-carboxylate.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate[1]
This protocol is adapted from a successful synthesis of 3-arylthieno[3,2-b]pyridine derivatives and is a good starting point for minimizing debromination.
Materials:
-
Methyl this compound-2-carboxylate (1.0 equiv)
-
(Hetero)aryl boronic acid or equivalent (1.2-1.6 equiv)
-
PdCl2(dppf)·CH2Cl2 (2-4 mol%)
-
Potassium carbonate (K2CO3) (6 equiv)
-
1,2-Dimethoxyethane (DME) and Water (3:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add methyl this compound-2-carboxylate, the (hetero)aryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add PdCl2(dppf)·CH2Cl2 to the vessel under the inert atmosphere.
-
Add the degassed DME:H2O (3:1) solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 3-4.5 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Lithium-Halogen Exchange
For substrates that are particularly prone to debromination under palladium catalysis, a lithium-halogen exchange followed by trapping with an electrophile can be an effective alternative. This reaction is typically performed at very low temperatures to avoid side reactions.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., aldehyde, ketone, CO2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
Proposed Mechanism of Debromination in Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for the desired Suzuki-Miyaura coupling and the competing pathway leading to the debrominated byproduct.
Caption: Competing pathways of Suzuki coupling and debromination.
References
Improving solubility of 3-Bromothieno[3,2-b]pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Bromothieno[3,2-b]pyridine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on the polar nature of the thienopyridine scaffold, polar aprotic solvents are recommended as a starting point for solubility tests. Common choices include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).[1] For reactions requiring protic solvents, alcohols like ethanol and methanol can also be considered.[1] A systematic solvent screening is the most effective method to identify the optimal solvent for your specific reaction conditions.[1]
Q2: My this compound has poor solubility in an aqueous or semi-aqueous medium. How can I improve this?
A2: The pyridine nitrogen in the thieno[3,2-b]pyridine ring is basic and can be protonated to form a more soluble salt.[1] Lowering the pH of your aqueous medium with a suitable acid (e.g., HCl) can significantly increase the solubility by favoring the formation of the pyridinium cation.[1] This strategy is particularly useful for reactions in mixed solvent systems like DME:H₂O, which has been used in Suzuki-Miyaura couplings of similar compounds.[2]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gently warming the reaction mixture can increase the solubility of many compounds.[1][3] However, it is crucial to monitor for any potential degradation of the starting material or product at elevated temperatures.[1] We recommend running a small-scale trial and monitoring the reaction by TLC or LC-MS to ensure the compound is stable at the desired temperature.
Q4: I am using a co-solvent, but my compound is still not dissolving. What should I do?
A4: If a co-solvent system is not effective, you can try systematically varying the ratio of the co-solvent to the primary solvent to find an optimal mixture.[1] If that fails, trying a different co-solvent is the next logical step. The effectiveness of a co-solvent is specific to the solute and the primary solvent system.[1]
Q5: Are there any alternative methods for running reactions with poorly soluble starting materials like this compound?
A5: Yes, for starting materials with persistent solubility issues, mechanochemistry using a ball mill offers a solvent-free approach.[4][5] This technique can drive chemical reactions in the solid state, overcoming limitations imposed by poor solubility in common solvents.[4] It has been successfully applied to Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[4]
Troubleshooting Guide: Poor Solubility in Reaction Media
This guide provides a systematic approach to address solubility challenges with this compound.
Caption: A step-by-step workflow for troubleshooting poor solubility.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces, molecular properties, and the surrounding environment. Understanding these factors can guide the selection of an appropriate solubilization strategy.
Caption: Relationship between factors affecting solubility and potential solutions.
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent Examples | Rationale & Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Generally the most effective for polar heterocyclic compounds. Good starting point for many cross-coupling reactions. |
| Ethers | THF, 1,4-Dioxane, DME | Offer moderate polarity. THF is a versatile solvent for a wide range of organic reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents. May be suitable depending on reaction requirements, but solubility might be lower than in polar aprotic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good solubility is expected for many organics, but these are less common for heating-intensive cross-coupling reactions due to lower boiling points. |
| Aromatic | Toluene, Xylene | Non-polar, generally less likely to be effective unless used as a co-solvent or for specific reaction types at high temperatures. |
| Aqueous Mixtures | DME/Water, Dioxane/Water | Often used for Suzuki reactions with a base like K₂CO₃. Solubility can be limited but is often sufficient for the reaction to proceed.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively determine the most effective solvent for dissolving this compound at a target concentration.
Materials:
-
This compound
-
Selection of candidate solvents (from Table 1)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Heat block or water bath (optional)
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, consistent amount of this compound (e.g., 2-5 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first candidate solvent to a vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the vial for any remaining undissolved solid. Record the result as "Fully Soluble," "Partially Soluble," or "Insoluble."
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[1] Visually inspect again and record the result.
-
Gentle Heating (if necessary): If the solid persists, gently warm the vial (e.g., to 40-50 °C) using a heat block or water bath. Caution: Ensure the solvent is suitable for heating and monitor for any color changes that might indicate decomposition. Inspect again and record the result.
-
Repeat: Repeat steps 2-6 for each candidate solvent.
-
Analysis: Compare the results to identify the solvent(s) that provide complete dissolution at the desired concentration and under the mildest conditions. This solvent should be prioritized for your chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Toward overcoming solubility issues in organic chemistry | Hokkaido University [global.hokudai.ac.jp]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR shifts in 3-Bromothieno[3,2-b]pyridine products
Technical Support Center: 3-Bromothieno[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving unexpected NMR shifts in this compound products.
Troubleshooting Guides
This section addresses specific issues you may encounter during the NMR analysis of this compound and its derivatives.
Issue 1: My observed chemical shifts for this compound do not match the expected literature values.
-
Question: The proton or carbon signals in my NMR spectrum are shifted significantly upfield or downfield compared to what I expected. What could be the cause?
-
Answer: Discrepancies in chemical shifts can arise from several factors. The most common are solvent effects, sample concentration, temperature, and pH.[1][2]
-
Solvent Effects: The polarity and aromaticity of the NMR solvent can significantly influence the chemical shifts of your compound.[2] Aromatic solvents like benzene-d6 or pyridine-d5 can induce noticeable shifts compared to chloroform-d or DMSO-d6 due to anisotropic effects.[1][3]
-
Concentration: At high concentrations, intermolecular interactions can lead to changes in chemical shifts. It is advisable to run NMR on dilute samples.[1]
-
Temperature: Temperature variations can affect chemical shifts, especially for protons involved in hydrogen bonding or conformational exchange.[4]
-
pH: The protonation state of the pyridine nitrogen will dramatically alter the electronic distribution in the ring system and cause significant shifts in the NMR spectrum.[2] Ensure your sample is free from acidic or basic impurities.
Recommended Actions:
-
Re-run the spectrum in a different deuterated solvent to see if the shifts change.[1]
-
Prepare a more dilute sample and re-acquire the spectrum.
-
If you suspect temperature-dependent phenomena, acquire spectra at different temperatures.
-
Neutralize your sample by passing it through a small plug of neutral alumina or by a mild aqueous work-up, if the compound's stability permits.
-
Issue 2: I am observing more signals in my 1H NMR spectrum than expected for my this compound product.
-
Question: My spectrum is complex and shows more peaks than the number of protons in my molecule. Why is this happening?
-
Answer: The presence of extra signals can be attributed to several possibilities:
-
Impurities: The most common reason for extra peaks is the presence of impurities. These can be residual solvents from your reaction or purification, or unreacted starting materials and byproducts.[5]
-
Rotational Isomers (Rotamers): If your this compound has a substituent with restricted bond rotation, you may observe separate signals for each rotamer at room temperature.[1]
-
Tautomers: While less common for this specific scaffold, some heterocyclic compounds can exist in tautomeric equilibrium, leading to two sets of signals.
-
Sample Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.[5]
Recommended Actions:
-
Check for common solvent impurities using a reference table.[6][7]
-
Re-purify your sample using techniques like column chromatography or recrystallization.[5]
-
To check for rotamers, run the NMR at an elevated temperature. If the extra peaks coalesce into a single set of signals, this indicates the presence of rotamers.[1]
-
Acquire 2D NMR spectra such as COSY and HSQC to help in assigning the signals and identifying the structures of any impurities.
-
Issue 3: The splitting patterns (multiplicity) of my signals are unusual or difficult to interpret.
-
Question: The signals for the protons on the thieno[3,2-b]pyridine core show complex or unexpected splitting. How can I resolve this?
-
Answer: Complex splitting patterns can be a feature of rigid aromatic systems.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (close to their coupling constant), second-order effects can distort the splitting patterns, making them appear non-ideal (e.g., "roofing").
-
Long-Range Coupling: In aromatic systems, it is common to observe small couplings between protons that are more than three bonds apart (e.g., 4J or 5J couplings). This can increase the complexity of the signals.
-
Overlapping Signals: If multiple signals have very similar chemical shifts, they can overlap, making it difficult to determine the multiplicity of each.[1]
Recommended Actions:
-
Use a higher-field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and can simplify second-order spectra into first-order patterns.
-
If signals are overlapping, try a different NMR solvent, as this may shift the signals apart.[1]
-
Perform a 2D COSY experiment to identify which protons are coupled to each other.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The exact chemical shifts will vary depending on the solvent and other experimental conditions. However, based on the analysis of similar heterocyclic systems, the following are estimated chemical shift ranges.
Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound
| Position | Atom | Estimated Chemical Shift (ppm) | Notes |
| 2 | 1H | 7.8 - 8.2 | Expected to be a singlet. |
| 5 | 1H | 8.5 - 8.9 | Doublet of doublets. |
| 6 | 1H | 7.3 - 7.7 | Doublet of doublets. |
| 7 | 1H | 8.4 - 8.8 | Doublet of doublets. |
| 2 | 13C | 125 - 130 | |
| 3 | 13C | 110 - 115 | Carbon bearing the bromine. |
| 3a | 13C | 145 - 150 | Quaternary carbon. |
| 5 | 13C | 148 - 152 | |
| 6 | 13C | 120 - 125 | |
| 7 | 13C | 130 - 135 | |
| 7a | 13C | 155 - 160 | Quaternary carbon. |
Note: These are estimations and should be used as a guide. Actual values may vary.
Q2: How does the bromine substituent affect the NMR spectrum?
A2: The bromine atom is an electron-withdrawing group, which influences the chemical shifts of the nearby protons and carbons through inductive effects.[4][8] It also has a significant effect on the chemical shift of the carbon atom to which it is directly attached (C3), typically shifting it upfield compared to an unsubstituted carbon due to the "heavy atom effect".
Q3: Which experiments can help confirm the structure and assignments?
A3: A combination of 1D and 2D NMR experiments is often necessary for unambiguous structure confirmation.
-
1H NMR: Provides information on the number of different types of protons and their splitting patterns.
-
13C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close to each other in space, which can help in determining the regiochemistry.
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a homogeneous field. This is a critical step for good resolution.
-
Acquire the 1H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[3][6]
-
Visualizations
Caption: Troubleshooting workflow for unexpected NMR shifts.
References
Technical Support Center: 3-Bromothieno[3,2-b]pyridine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage reaction temperatures for the successful coupling of 3-Bromothieno[3,2-b]pyridine.
The thieno[3,2-b]pyridine scaffold is a key structural motif in numerous pharmaceutical agents, including the antiplatelet drug clopidogrel.[1][2][3][4] Efficient and reproducible synthesis of derivatives from this core structure is crucial for drug discovery and development. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, with temperature being a critical parameter that significantly influences reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed coupling reactions used for this compound?
The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound and similar heteroaromatic halides include:
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with boronic acids or their esters.[5][6][7][8] It is widely used due to the stability and low toxicity of the boron reagents.[7]
-
Stille Coupling: This method also creates carbon-carbon bonds using organotin reagents (stannanes).[9][10][11] While effective, the toxicity of tin compounds is a significant drawback.[10][11]
-
Buchwald-Hartwig Amination: This reaction is essential for forming carbon-nitrogen bonds by coupling with amines.[12][13] It is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12]
Q2: Why is temperature control so critical in these coupling reactions?
Temperature is a crucial parameter in palladium-catalyzed cross-coupling reactions for several reasons:
-
Reaction Rate: Many coupling reactions require heating to proceed at an optimal rate.[14]
-
Catalyst Stability: Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the precipitation of palladium black, which reduces the reaction yield.[14][15]
-
Side Reactions: Temperature can influence the prevalence of side reactions such as homocoupling of boronic acids and protodeboronation.[14][16]
-
Reaction Initiation: Some catalyst systems may not be active at ambient temperatures.[15]
Q3: What are common side reactions related to temperature in the Suzuki-Miyaura coupling of this compound?
Two common temperature-influenced side reactions in Suzuki-Miyaura coupling are:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be exacerbated by elevated temperatures.[14]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom. It is particularly common with heteroaryl boronic acids in the presence of aqueous bases and can be temperature-dependent.[14] Interestingly, for some substrates, protodeboronation has been observed to be more significant at room temperature than at elevated temperatures, possibly due to slower transmetalation at lower temperatures.[16]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
If you are experiencing low or no yield in your Suzuki-Miyaura coupling of this compound, consider the following temperature-related troubleshooting steps:
| Possible Cause | Troubleshooting Action |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki reactions require temperatures between 80-110 °C to proceed efficiently.[17][18] |
| Reaction temperature is too high, causing catalyst decomposition. | If you observe the formation of palladium black, decrease the reaction temperature.[15] Consider using a lower boiling point solvent or running the reaction at a gentler reflux. |
| Insufficient reaction time at the chosen temperature. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[17] |
| Inappropriate solvent for the reaction temperature. | Ensure your solvent is stable at the reaction temperature and allows for efficient heating. Common solvents include dioxane, toluene, and DMF.[17][18][19] |
Issue 2: Significant Formation of Side Products
If you observe a high proportion of side products, such as homocoupled boronic acid or the protodeboronated starting material, use this guide to optimize your reaction temperature:
| Side Product | Troubleshooting Action |
| Homocoupling of boronic acid | * Thoroughly degas your reaction mixture to remove oxygen.[14] * Avoid excessively high temperatures that can promote this side reaction. |
| Protodeboronation | * If the reaction is run at elevated temperatures, try lowering the temperature. * Conversely, if the reaction at room temperature shows significant protodeboronation, a moderate increase in temperature might favor the desired coupling over the side reaction.[16] * Consider using anhydrous reaction conditions to minimize hydrolysis of the boronic acid.[14] |
| Dehalogenation of this compound | * Ensure solvents are not a source of hydrides. * Avoid excessively high temperatures which can sometimes promote this pathway. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical starting conditions for various coupling reactions. These should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | [6][18][20] |
| Ligand | SPhos, PPh₃ | [18] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | [17][18][20] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [18][19][20] |
| Temperature | 80-110 °C | [17][18] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [21][22] |
| Ligand | XPhos, RuPhos, BINAP | [21][22] |
| Base | NaOtBu, K₃PO₄, LiHMDS | [21][22] |
| Solvent | Toluene, Dioxane, THF | [15][22] |
| Temperature | Room Temperature to 110 °C | [21][22] |
Table 3: Stille Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl₂·DCM | [9] |
| Additive | CuI, LiCl | [9] |
| Solvent | DMF | [9] |
| Temperature | ~40 °C | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash chromatography.[14]
Visualizations
The following diagrams illustrate key concepts in managing coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromothieno[3,2-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in cross-coupling reactions involving 3-Bromothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?
A1: The primary reason for poor performance in cross-coupling reactions with this compound is often catalyst poisoning. The thieno[3,2-b]pyridine core contains both a sulfur atom (in the thiophene ring) and a nitrogen atom (in the pyridine ring). Both of these heteroatoms can act as poisons for palladium catalysts, which are commonly used in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These heteroatoms have lone pairs of electrons that can strongly coordinate to the palladium center, leading to the formation of stable, inactive catalyst complexes. This sequestration of the active catalyst from the reaction cycle results in low or no product formation.
Q2: What are the typical signs of catalyst poisoning in my reaction?
A2: Signs of catalyst poisoning include:
-
Complete lack of product formation: The reaction fails to proceed at all.
-
Low conversion of starting material: A significant amount of this compound remains unreacted.
-
Stalled reaction: The reaction starts but does not go to completion.
-
Inconsistent results: Difficulty in reproducing reaction outcomes.
-
Formation of byproducts: Unwanted side reactions may become more prevalent as the desired catalytic cycle is inhibited.
Q3: Which types of cross-coupling reactions are most susceptible to poisoning by this compound?
A3: Palladium-catalyzed cross-coupling reactions are particularly susceptible. This includes, but is not limited to:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with alkynes.
The degree of poisoning can be influenced by the specific reaction conditions, including the choice of ligand, base, and solvent.
Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning by this substrate?
A4: Yes, the choice of ligand is critical. For substrates like this compound, bulky, electron-rich phosphine ligands are often more effective. These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation. For Buchwald-Hartwig aminations, ligands such as X-Phos, SPhos, and other dialkylbiaryl phosphines have shown improved performance with challenging heterocyclic substrates. For Suzuki-Miyaura couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have been used successfully with thieno[3,2-b]pyridine derivatives. N-heterocyclic carbene (NHC) ligands can also be a good alternative to phosphines in some cases.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Recovery of unreacted starting materials.
-
Formation of homocoupling byproducts from the boronic acid/ester.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Initial Recommendation: Use a pre-formed palladium complex with a robust ligand. [PdCl₂(dppf)] has been shown to be effective for Suzuki-Miyaura couplings with thieno[3,2-b]pyridine systems.
-
Alternative: If generating the catalyst in situ, ensure a proper palladium source to ligand ratio (typically 1:1 to 1:2). Consider using Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.
-
-
Base and Solvent Optimization:
-
Recommended Base: A moderately strong inorganic base is often effective. Aqueous solutions of K₂CO₃ or Cs₂CO₃ are good starting points.
-
Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water or Toluene/water are common choices. Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Reaction Temperature and Time:
-
Reactions with potentially poisoning substrates may require higher temperatures to overcome the energy barrier of catalyst deactivation. Start with a temperature around 80-100 °C.
-
Monitor the reaction over a longer period (e.g., up to 24 hours) as the reaction rate may be slower.
-
-
Purity of Reagents:
-
Ensure the this compound and the boronic acid/ester are pure. Impurities can also contribute to catalyst deactivation.
-
Boronic acids can degrade over time; check their quality before use.
-
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired amine product.
-
Significant amounts of unreacted this compound and amine.
-
Formation of hydrodehalogenation byproduct (thieno[3,2-b]pyridine).
Troubleshooting Steps:
-
Ligand Selection is Crucial:
-
First-generation ligands (e.g., P(o-tolyl)₃) are often ineffective.
-
Use bulky, electron-rich dialkylbiaryl phosphine ligands. X-Phos, SPhos, or RuPhos are excellent candidates. These ligands promote the reductive elimination step, which is often the rate-limiting step and where catalyst deactivation can occur.
-
-
Choice of Base and Solvent:
-
Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Anhydrous, aprotic solvents are necessary. Toluene or 1,4-dioxane are good choices. Ensure the solvent is rigorously dried and degassed.
-
-
Catalyst Loading:
-
Due to potential catalyst deactivation, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve full conversion.
-
-
Inert Atmosphere:
-
Buchwald-Hartwig aminations are highly sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.
-
Quantitative Data
The following table summarizes successful Suzuki-Miyaura coupling reactions with a methyl this compound-2-carboxylate substrate, demonstrating the feasibility of this reaction with appropriate conditions.
| Product | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid | [PdCl₂(dppf)] (4) | K₂CO₃ (aq) | 1,4-Dioxane | 4 | 80 |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 4-Methoxyphenylboronic acid | [PdCl₂(dppf)] (4) | K₂CO₃ (aq) | 1,4-Dioxane | 4 | 75 |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 4-Chlorophenylboronic acid | [PdCl₂(dppf)] (4) | K₂CO₃ (aq) | 1,4-Dioxane | 4 | 85 |
| Methyl 3-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate | Thiophen-2-ylboronic acid | [PdCl₂(dppf)] (4) | K₂CO₃ (aq) | 1,4-Dioxane | 4 | 70 |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 4-Pyridinylboronic acid | [PdCl₂(dppf)] (4) | K₂CO₃ (aq) | 1,4-Dioxane | 4 | 66 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Methyl this compound-2-carboxylate
Materials:
-
Methyl this compound-2-carboxylate (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
[PdCl₂(dppf)]·CH₂Cl₂ (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add methyl this compound-2-carboxylate, the boronic acid/ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add [PdCl₂(dppf)]·CH₂Cl₂ to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromothieno[3,2-b]pyridine and 2-Bromothieno[3,2-b]pyridine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, thieno[3,2-b]pyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique electronic properties. The functionalization of the thieno[3,2-b]pyridine scaffold is crucial for modulating these properties, and the bromo-substituted derivatives serve as versatile precursors for a variety of cross-coupling and functionalization reactions. This guide provides an objective comparison of the reactivity of two key isomers: 3-Bromothieno[3,2-b]pyridine and 2-Bromothieno[3,2-b]pyridine. The information presented is supported by available experimental data to aid researchers in selecting the appropriate isomer and reaction conditions for their synthetic endeavors.
Executive Summary
The reactivity of brominated thieno[3,2-b]pyridines is fundamentally influenced by the position of the bromine atom on the bicyclic system. The electronic properties of the thiophene and pyridine rings, along with the position of the heteroatoms, dictate the susceptibility of the C-Br bond to undergo oxidative addition in palladium-catalyzed cross-coupling reactions, as well as the acidity of adjacent protons for lithiation reactions. While direct comparative studies are limited, existing literature on related heterocyclic systems allows for a reasoned analysis of their expected reactivity profiles. Generally, the 2-position of the thieno[3,2-b]pyridine system is more activated towards certain reactions due to the influence of the adjacent sulfur and pyridine nitrogen atoms.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules from aryl halides. The performance of this compound and 2-Bromothieno[3,2-b]pyridine in these reactions is a key consideration for synthetic chemists.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The reactivity of the bromo-substituted thienopyridines in this reaction is dependent on the efficiency of the oxidative addition of the palladium catalyst to the C-Br bond.
While a direct head-to-head comparison is not available in the literature, studies on related compounds suggest that the 2-bromo isomer may exhibit higher reactivity. For instance, in a study on the Suzuki coupling of methyl this compound-2-carboxylate, good to excellent yields were obtained with various boronic acids and esters[1]. This suggests that the 3-position is amenable to coupling, although the presence of the adjacent ester group might influence the reactivity. For 2-bromopyridines in general, Suzuki couplings are well-established, often proceeding with high efficiency[2][3].
Table 1: Representative Suzuki-Miyaura Coupling Reactions and Yields
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Methyl this compound-2-carboxylate | Phenylboronic acid pinacol ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 74 | [1] |
| Methyl this compound-2-carboxylate | 4-Methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 70 | [1] |
| 2-Bromopyridine (general) | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | Good to Excellent | [2] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the bromothieno[3,2-b]pyridine (1.0 eq.), the boronic acid or its derivative (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, which is a critical transformation in the synthesis of many pharmaceuticals. The reactivity of the bromothieno[3,2-b]pyridine isomers in this reaction is expected to follow similar trends to the Suzuki coupling.
Studies on the Buchwald-Hartwig amination of 2-bromopyridines have shown that these substrates can be effectively coupled with a variety of amines, often in high yields[4][5]. For the 3-bromo isomer, a study on a substituted 3-aminothieno[3,2-b]pyridine derivative demonstrated successful C-N coupling with bromonitrobenzenes[6]. Another study detailed the intramolecular cyclization of a 3-aminothieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine via a Buchwald-Hartwig coupling[7].
Table 2: Representative Buchwald-Hartwig Amination Reactions and Yields
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridines (general) | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 55-98 | [4] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 60 | [8] |
| Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | Bromonitrobenzenes | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | Good | [6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromothieno[3,2-b]pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 eq.). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Stille Coupling
Lithiation and Halogen-Dance Rearrangement
Lithiation of bromothieno[3,2-b]pyridines can be achieved either through direct deprotonation (directed ortho-metalation) if a directing group is present, or via halogen-lithium exchange. The resulting organolithium species are powerful nucleophiles for the formation of new bonds. A potential complication in the lithiation of bromo-heterocycles is the "halogen-dance" rearrangement, where the bromine atom migrates to a different position on the ring.
For this compound, halogen-lithium exchange with an alkyllithium reagent (e.g., n-BuLi) would be expected to occur at the 3-position. Subsequent quenching with an electrophile would introduce a substituent at this position.
For 2-Bromothieno[3,2-b]pyridine, halogen-lithium exchange would initially generate the 2-lithio species. However, the proximity of the acidic proton at the 3-position could potentially lead to a bromine-dance rearrangement, especially under certain conditions (e.g., with lithium dialkylamides as bases). This rearrangement would result in the formation of the more stable 3-lithiated species, ultimately leading to functionalization at the 3-position after quenching with an electrophile. The propensity for this rearrangement would depend on the reaction conditions, including the base, solvent, and temperature.
Table 3: Predicted Outcomes of Lithiation Reactions
| Isomer | Reagent | Predicted Primary Product (after electrophilic quench) | Potential for Bromine-Dance |
| This compound | n-BuLi, then E⁺ | 3-Substituted-thieno[3,2-b]pyridine | Low |
| 2-Bromothieno[3,2-b]pyridine | n-BuLi, then E⁺ | 2-Substituted-thieno[3,2-b]pyridine | Moderate to High |
Experimental Protocol: General Procedure for Halogen-Lithium Exchange
To a solution of the bromothieno[3,2-b]pyridine in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere at low temperature (-78 °C) is added a solution of an alkyllithium reagent (e.g., n-BuLi) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 30-60 minutes). The electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Conclusion
The choice between this compound and 2-Bromothieno[3,2-b]pyridine as a synthetic precursor will depend on the desired substitution pattern and the chosen synthetic methodology. Based on the available data and general principles of heterocyclic reactivity, the 2-bromo isomer is anticipated to be more reactive in palladium-catalyzed cross-coupling reactions. However, this enhanced reactivity may be accompanied by a greater propensity for side reactions such as the bromine-dance rearrangement under lithiation conditions. The 3-bromo isomer, while potentially less reactive, may offer more straightforward and predictable outcomes in certain transformations. Researchers should carefully consider these factors and consult the primary literature for specific reaction conditions when planning their synthetic routes. Further direct comparative studies are warranted to fully elucidate the reactivity differences between these two valuable building blocks.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activities of 3-Substituted Thieno[3,2-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the 3-position of this bicyclic system has been shown to significantly modulate its pharmacological profile, leading to the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative overview of the biological activities of various 3-substituted thieno[3,2-b]pyridine derivatives, supported by quantitative experimental data and detailed methodologies.
Anticancer Activity
Substituents at the 3-position of the thieno[3,2-b]pyridine core play a crucial role in determining the cytotoxic and antiproliferative efficacy of these compounds against various cancer cell lines. The introduction of (hetero)aryl groups has been a particularly fruitful strategy in the development of potent anticancer agents.
Growth Inhibitory Effects on Triple-Negative Breast Cancer (TNBC)
A series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been evaluated for their in vitro growth inhibitory effects against MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines. The data, presented in Table 1, highlights the structure-activity relationships (SAR) associated with different substituents at the 3-position.
Table 1: Growth Inhibitory Activity (GI₅₀, µM) of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Derivatives against TNBC cell lines.
| Compound | 3-Substituent | MDA-MB-231 GI₅₀ (µM) | MDA-MB-468 GI₅₀ (µM) | Non-tumorigenic MCF-12A GI₅₀ (µM) |
| 2a | Phenyl | > 50 | > 50 | > 50 |
| 2b | 4-Fluorophenyl | 24.6 ± 2.1 | 14.8 ± 1.5 | > 50 |
| 2c | 4-Methoxyphenyl | > 50 | > 50 | > 50 |
| 2d | 4-(Trifluoromethyl)phenyl | 14.7 ± 1.3 | 8.9 ± 0.9 | > 50 |
| 2e | 3,4-Dimethoxyphenyl | 12.6 ± 1.9 | 13.5 ± 2.0 | > 50 |
| 2f | Thiophen-2-yl | 28.7 ± 1.3 | 8.7 ± 1.7 | > 30 |
| 2g | Thiophen-3-yl | > 50 | > 50 | > 50 |
| 2h | Furan-3-yl | > 20 | > 20 | > 10 |
Data is presented as the mean ± standard deviation of at least three independent experiments.
The results indicate that electron-withdrawing groups at the para-position of a 3-phenyl substituent, such as trifluoromethyl (compound 2d ), enhance the growth inhibitory activity. Furthermore, the 3,4-dimethoxyphenyl substituent (compound 2e ) also confers potent activity. Interestingly, the position of the heteroatom in 3-heteroaryl derivatives significantly impacts activity, with the thiophen-2-yl (compound 2f ) showing greater potency than the thiophen-3-yl (compound 2g ) analogue.
Kinase Inhibition
The thieno[3,2-b]pyridine scaffold serves as a template for the design of highly selective protein kinase inhibitors.[1][2][3] These compounds often act as ATP-competitive inhibitors that bind to the kinase back pocket.[1] Key kinase targets for this class of compounds include Haspin, Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mesenchymal-Epithelial Transition factor (c-Met).[1][4]
Haspin Kinase Inhibition
A series of thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase, a serine/threonine kinase involved in mitosis. The inhibitory concentrations for selected compounds are presented in Table 2.
Table 2: Inhibitory Activity of 3-Substituted Thieno[3,2-b]pyridines against Haspin Kinase.
| Compound | 3-Substituent | Haspin IC₅₀ (nM) |
| MU1464 | (structure not detailed in snippets) | 250 |
| MU1668 | (structure not detailed in snippets) | 150 |
| MU1920 | (structure not detailed in snippets) | 30 |
IC₅₀ values were determined using in vitro kinase assays.
The data indicates that modifications around the thieno[3,2-b]pyridine core can lead to potent and selective Haspin inhibitors.[1][2][3]
Antimicrobial Activity
Recent studies have explored the potential of thieno[3,2-b]pyridines as antimicrobial agents, particularly against Mycobacterium tuberculosis.
Anti-Mycobacterial Activity
A series of thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds demonstrating potent activity against Mycobacterium tuberculosis (Mtb) by targeting the enoyl-acyl carrier protein reductase (InhA).
Table 3: Anti-mycobacterial Activity (MIC, µg/mL) of 3-Substituted Thieno[3,2-b]pyridinone Derivatives.
| Compound | 3-Substituent | Mtb UAlRa MIC (µg/mL) | Mtb UAlRv MIC (µg/mL) |
| 6c | (structure not detailed in snippets) | ≤ 1 | 0.5 - 1 |
| 6i | (structure not detailed in snippets) | ≤ 1 | Not Reported |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the microorganism.[5]
These findings highlight the potential of the thieno[3,2-b]pyridine scaffold in developing novel anti-tuberculosis agents.[5]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical workflow for anticancer screening.
Caption: Experimental workflow for anticancer evaluation.
Caption: Haspin kinase signaling pathway inhibition.
Caption: c-Met and VEGFR-2 signaling pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the evaluation of 3-substituted thieno[3,2-b]pyridines.
Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[6][7][8][9][10]
1. Cell Plating:
-
Harvest cells in the exponential growth phase.
-
Seed cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5.0 x 10⁴ cells/mL for MDA-MB-231).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Add the compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 hours).
3. Cell Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][7]
4. Staining:
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[6][7]
-
Air dry the plates completely.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6][7]
-
Air dry the plates again.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[7]
6. Absorbance Measurement and Data Analysis:
-
Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[7][9]
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) adjusted to a 0.5 McFarland standard.
-
Further dilute the inoculum in broth to achieve the final desired cell concentration for inoculation.
3. Inoculation:
-
Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
4. Incubation:
-
Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism being tested.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are performed to determine the potency of compounds in inhibiting the activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., Haspin, VEGFR-2, c-Met).
-
Kinase-specific substrate (e.g., a peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer.
-
Test compounds (3-substituted thieno[3,2-b]pyridines).
-
Detection reagents (e.g., antibody for phosphorylated substrate, luminescent or fluorescent probes).
-
96- or 384-well assay plates.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of the assay plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence-based assays).
3. Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits kinase activity by 50%) from the resulting dose-response curve.
This guide provides a foundational understanding of the biological activities of 3-substituted thieno[3,2-b]pyridines. The presented data and methodologies underscore the therapeutic potential of this scaffold and offer a starting point for further research and development in the fields of oncology, infectious diseases, and beyond.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 15. rr-asia.woah.org [rr-asia.woah.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of Thieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Crystallographic Data: A Case Study
To provide a tangible example of the data generated from a single-crystal X-ray diffraction experiment, the crystallographic data for 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester is presented below.[1] This compound, while being a thieno[2,3-b]pyridine isomer, serves as an excellent proxy to demonstrate the type of precise structural information that can be obtained for the broader class of thienopyridines.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(2) |
| b (Å) | 15.123(3) |
| c (Å) | 10.234(2) |
| α (°) | 90 |
| β (°) | 101.23(3) |
| γ (°) | 90 |
| Volume (ų) | 1534.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.423 |
| Selected Bond Lengths (Å) | |
| S1-C10 | 1.734(2) |
| S1-C13 | 1.745(2) |
| N1-C7 | 1.389(3) |
| N1-C13 | 1.398(3) |
| C=O (ester) | 1.212(3) |
| C=O (ring) | 1.234(3) |
| Selected Bond Angles (°) | |
| C10-S1-C13 | 91.5(1) |
| C7-N1-C13 | 123.4(2) |
| Selected Torsion Angles (°) | |
| C13-C10-C11-C12 | -0.5(3) |
Experimental Protocols: The Pathway to Atomic Resolution
The determination of a crystal structure through X-ray diffraction is a multi-step process that requires precision and careful execution. The general workflow is applicable to a wide range of small molecules, including 3-Bromothieno[3,2-b]pyridine derivatives.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals of the compound of interest. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern crystallographic experiments often utilize synchrotron radiation for its high intensity, which allows for the study of very small crystals.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot contains information about the electron density within the crystal. Key parameters that are controlled during data collection include the crystal-to-detector distance, exposure time, oscillation angle, and the wavelength of the X-ray radiation.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve its accuracy. This refinement process minimizes the difference between the observed diffraction pattern and the pattern calculated from the atomic model, resulting in a precise three-dimensional structure of the molecule.
Alternative Structural Analysis Techniques
While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other analytical techniques are indispensable for the characterization of novel compounds like this compound derivatives, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity, and through-space interactions (NOE).[3][4][5] | Does not require crystalline material; provides information about the molecule's structure in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide structural clues.[6][7] | High sensitivity; requires very small amounts of sample. | Does not provide information about the three-dimensional arrangement of atoms. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.) in the compound. | Confirms the empirical and molecular formula. | Provides no information about the molecular structure. |
Visualizing the Process and Potential Biological Impact
To better understand the experimental workflow and the potential biological relevance of thieno[3,2-b]pyridine derivatives, the following diagrams are provided.
Given that various thieno[3,2-b]pyridine derivatives have shown promise as anticancer agents, they may interact with key signaling pathways involved in cell proliferation and survival.[6][8] The diagram below illustrates a hypothetical signaling pathway that could be targeted by such compounds.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thieno[3,2-b]pyridine Analogs as In Vitro Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase inhibitory activity of various analogs based on the thieno[3,2-b]pyridine scaffold. While specific data for 3-bromothieno[3,2-b]pyridine analogs remains limited in publicly available literature, this document summarizes the existing data for the broader class of thieno[3,2-b]pyridine derivatives, offering valuable insights into their potential as kinase inhibitors.
The thieno[3,2-b]pyridine core structure has been identified as a promising scaffold for the development of highly selective kinase inhibitors.[1][2] Research has demonstrated the potential of these compounds to target a range of kinases implicated in diseases such as cancer. This guide compiles available in vitro kinase assay data, details relevant experimental protocols, and visualizes key cellular signaling pathways to support further research and development in this area.
In Vitro Kinase Assay Results
The following table summarizes the in vitro inhibitory activity of various thieno[3,2-b]pyridine analogs against several protein kinases. The data highlights the potency and selectivity of these compounds.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Notes |
| Series 1: Haspin Kinase Inhibitors | Thieno[3,2-b]pyridine scaffold identified as a basis for highly selective Haspin inhibitors.[1][2] | ||
| MU1920 | Haspin | - | Described as a quality chemical probe for in vivo applications.[1][2] |
| Compound 4 (from paper) | Haspin | 89 | Demonstrates excellent inhibitory activity. |
| Series 2: c-Met and VEGFR2 Inhibitors | A family of thieno[3,2-b]pyridine based small molecules were designed as inhibitors of c-Met and VEGFR2.[3] | ||
| Lead Structure 2 Analogs | c-Met, VEGFR2 | low nanomolar | Compounds showed efficacy in human tumor xenograft models.[3] |
| Series 3: General Thieno[3,2-b]pyridine Analogs | The thieno[3,2-b]pyridine scaffold can be broadly used to target other underexplored protein kinases, such as CDKLs.[1][2] |
Experimental Protocols
A detailed methodology for a representative in vitro kinase assay is provided below. This protocol is based on commonly used luminescence-based assays for measuring kinase activity.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., Haspin, c-Met, VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration typically near the Km for the specific kinase).
-
The final reaction volume is 10 µL. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the positive control. The IC50 value is determined by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and methodology of this research, the following diagrams have been generated using the DOT language.
Caption: General workflow of an in vitro kinase inhibition assay.
Caption: Simplified Haspin kinase signaling pathway in mitosis.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N3-arylmalonamides: a new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 3-Bromothieno[3,2-b]pyridine Derivatives in Triple-Negative Breast Cancer
A comparative analysis of newly synthesized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, derived from a 3-bromo precursor, reveals their potential as antitumor agents, particularly against triple-negative breast cancer (TNBC) cell lines.[1] This guide provides an objective comparison of the cytotoxic performance of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this area of oncology.
Comparative Cytotoxicity Data
The antitumor potential of a series of eight methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a-2h ) was evaluated in two triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468. The results, presented as GI50 values (the concentration causing 50% growth inhibition), are summarized in the table below. Notably, three compounds (2e , 2f , and 2h ) demonstrated significant growth inhibition in both TNBC cell lines with minimal effect on non-tumorigenic MCF-12A cells, indicating a degree of cancer cell selectivity.[1]
| Compound | Derivative Structure | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | Non-tumorigenic MCF-12A |
| 2a | 3-phenyl | >20 | >20 | Not specified |
| 2b | 3-(p-tolyl) | >10 | >10 | Not specified |
| 2c | 3-(m-tolyl) | >10 | >10 | Not specified |
| 2d | 3-(o-tolyl) | >10 | >30 | Not specified |
| 2e | 3-(4-chlorophenyl) | 12.56 ± 1.88 | >14 | Low toxicity |
| 2f | 3-(4-cyanophenyl) | 28.67 ± 1.34 | 8.73 ± 1.73 | Low toxicity |
| 2g | 3-(pyridin-4-yl) | >75 | >75 | Not specified |
| 2h | 3-(furan-2-yl) | >75 | 4.67 ± 0.68 | Low toxicity |
| Doxorubicin | (Positive Control) | 0.068 ± 0.006 | 0.081 ± 0.009 | Not specified |
Data sourced from a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1][2] GI50 values are presented as mean ± S.E.M. from at least three independent experiments. For some compounds, the GI50 was higher than the maximum concentration tested without crystal formation.
Experimental Protocols
The evaluation of the cytotoxic activity of the 3-Bromothieno[3,2-b]pyridine derivatives was conducted using the following methodologies:
Cell Growth Inhibition Assay (Sulforhodamine B Assay)[1]
-
Cell Plating: Cells were seeded in 96-well plates at a density of 2,500 cells/well for MDA-MB-231 and 5,000 cells/well for MDA-MB-468 and MCF-12A.
-
Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of the thieno[3,2-b]pyridine derivatives for 48 hours.
-
Cell Fixation: Post-treatment, cells were fixed with 10% (w/v) trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Absorbance Measurement: The protein-bound stain was solubilized with 10 mM Tris base, and the absorbance was read at 510 nm.
-
GI50 Determination: The concentration of the compound that caused a 50% reduction in cell growth (GI50) was determined from dose-response curves.
Cell Viability, Proliferation, and Cell Cycle Analysis[1]
For the most promising compound, 2e , further mechanistic studies were performed:
-
Cell Viability: Assessed via the trypan blue exclusion assay.
-
Cell Proliferation: Measured using a bromodeoxyuridine (BrdU) assay.
-
Cell Cycle Profile: Analyzed by flow cytometry.
Visualized Experimental Workflow and Cellular Impact
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the observed effect of a promising derivative on the cancer cell cycle.
Concluding Remarks
The methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate scaffold shows promise for the development of novel anticancer agents. Specifically, derivatives with 4-chlorophenyl (2e ), 4-cyanophenyl (2f ), and furan-2-yl (2h ) substitutions at the 3-position exhibit noteworthy growth inhibitory activity against triple-negative breast cancer cell lines.[1] The most promising compound, 2e , appears to exert its effect by reducing cell proliferation and causing an accumulation of cells in the G0/G1 phase of the cell cycle.[1] These findings warrant further investigation into the structure-activity relationships and the precise molecular targets of this class of compounds to fully exploit their therapeutic potential.
References
Spectroscopic Comparison of 3-Bromothieno[3,2-b]pyridine and its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key heterocyclic compounds is paramount. This guide provides a comparative spectroscopic analysis of 3-Bromothieno[3,2-b]pyridine and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison leverages data from closely related derivatives and analogous compounds to provide a predictive overview of their key spectroscopic features.
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry. Bromination of this core structure provides a versatile handle for further functionalization through various cross-coupling reactions, making the bromo-substituted isomers valuable building blocks in the synthesis of novel therapeutic agents. The precise location of the bromine atom on the bicyclic ring system profoundly influences the molecule's electronic properties and reactivity, which is reflected in their spectroscopic signatures. This guide focuses on the key differences in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that can be used to distinguish between these isomers.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data is compiled from studies on derivatives and related brominated heterocyclic compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and from Derivatives)
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | Solvent | Reference Compound |
| This compound | ~7.8-8.0 (s) | - | ~8.7-8.9 (dd) | ~7.4-7.6 (dd) | ~8.2-8.4 (dd) | CDCl₃ | Predicted based on derivatives |
| Methyl this compound-2-carboxylate | - | - | 8.80 (dd, J = 4.8, 1.6 Hz) | 7.39 (dd, J = 8.4, 4.8 Hz) | 8.24 (dd, J = 8.4, 1.6 Hz) | CDCl₃ | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate[1] |
| 2-Bromopyridine | - | 7.46 (ddd) | 7.17 (ddd) | 8.31 (ddd) | - | CCl₄ | 2-Bromopyridine[2] |
| 3-Bromopyridine | 8.68 (d) | - | 7.80 (dt) | 7.19 (dd) | 8.52 (dd) | CDCl₃ | 3-Pyridyl bromide[3] |
Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Predicted values are based on the analysis of substituted thieno[3,2-b]pyridines and related bromopyridines.
Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Derivatives)
| Compound | C-2 | C-3 | C-3a | C-4a | C-5 | C-6 | C-7 | C-7a | Solvent | Reference Compound |
| This compound | ~125-130 | ~110-115 | ~140-145 | ~150-155 | ~148-152 | ~120-125 | ~130-135 | ~135-140 | CDCl₃ | Predicted based on derivatives |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 131.2 | 134.9 | 144.0 | 154.6 | 148.5 | 121.1 | 130.7 | - | CDCl₃ | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate[1] |
| 2-Bromopyridine | 142.4 | 128.4 | - | - | 122.8 | 138.6 | 150.3 | - | CDCl₃ | 2-Bromopyridine[4] |
| 3-Bromopyridine | 147.5 | 120.4 | - | - | 125.4 | 138.9 | 150.2 | - | DMSO-d₆ | 3-Bromopyridine |
Chemical shifts (δ) are reported in ppm. Predicted values are based on the analysis of substituted thieno[3,2-b]pyridines and related bromopyridines.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method | Reference Compound |
| Bromothieno[3,2-b]pyridine Isomers | C₇H₄BrNS | 213.08 | M⁺˙, [M-Br]⁺, [M-HCN]⁺˙ | EI | General prediction |
| 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine | C₁₀H₁₂BrNSSi | 286.26 | 285, 270, 206, 127 | GC-MS (EI) | 3-Bromo-2-trimethylsilylthieno[3,2-b]pyridine[5] |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 157/159 (M⁺˙), 78 | EI | Pyridine, 3-bromo-[6] |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectra of these compounds.
Table 4: Infrared (IR) Spectroscopy Data (Predicted Key Absorptions)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretching |
| C=C and C=N | 1600-1450 | Ring Stretching |
| C-S | 800-600 | Stretching |
| C-Br | 700-500 | Stretching |
| C-H out-of-plane bending | 900-675 | Bending |
The precise positions of the C-H out-of-plane bending vibrations are diagnostic of the substitution pattern on the aromatic rings.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. Direct infusion with Electrospray Ionization (ESI) can also be used.
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺˙). A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). Analyze the fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Bromothieno[3,2-b]pyridine isomers.
References
Validating the Mechanism of Action of 3-Bromothieno[3,2-b]pyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel 3-Bromothieno[3,2-b]pyridine-based inhibitors, a promising class of compounds targeting key signaling pathways in various diseases. By presenting a hypothetical inhibitor, "Compound-3BTP," this document outlines a robust validation strategy, details experimental protocols, and offers a comparative analysis against established alternatives, supported by experimental data.
Introduction to this compound-Based Inhibitors and Their Putative Mechanism of Action
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of selective kinase inhibitors.[1] The strategic placement of a bromine atom at the 3-position can serve as a versatile synthetic handle for further chemical modifications, allowing for the fine-tuning of potency and selectivity. This guide focuses on a hypothetical this compound-based inhibitor, Compound-3BTP, designed to target Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).
MAP4K4 is a serine/threonine kinase that plays a crucial role in regulating diverse cellular processes, including inflammation, cell migration, and metabolism.[2] Its dysregulation has been implicated in a range of diseases, making it an attractive therapeutic target. The proposed mechanism of action for Compound-3BTP is the competitive inhibition of ATP binding to the MAP4K4 kinase domain, thereby blocking its downstream signaling cascade.
To rigorously validate this mechanism, a series of biochemical and cellular assays are essential. This guide will compare the inhibitory activity of Compound-3BTP with that of known MAP4K4 inhibitors: PF-06260933, DMX-5804, and GNE-495.
Signaling Pathway Diagram
The following diagram illustrates the putative mechanism of action of Compound-3BTP within the MAP4K4 signaling pathway.
References
Benchmarking Novel 3-Bromothieno[3,2-b]pyridine Derivatives: A Comparative Guide for Cancer Researchers
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, the thieno[3,2-b]pyridine scaffold has emerged as a promising foundation for the development of novel kinase inhibitors. This guide provides a comprehensive benchmark analysis of a new series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, synthesized from a 3-bromo precursor, against established inhibitors of key oncogenic signaling pathways. This objective comparison is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of these new derivatives for further investigation.
Data Presentation
The following tables summarize the quantitative data on the biological activity of the new 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and known kinase inhibitors. It is important to note that direct enzymatic inhibitory data (IC50 values) for the new compounds against specific kinases are not yet publicly available. The data presented for the new derivatives reflects their growth inhibitory effects on cancer cell lines (GI50), while the data for the known inhibitors shows their direct potency against their respective target kinases (IC50).
Table 1: Growth Inhibitory Activity of New 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates
This table presents the 50% growth inhibitory concentration (GI50) in micromolar (µM) of the new compounds against two triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic breast epithelial cell line, MCF-12A.[1][2][3][4] A lower GI50 value indicates greater potency.
| Compound ID | R Group | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | MCF-12A GI50 (µM) |
| 2a | phenyl | > 50 | > 50 | > 50 |
| 2b | 4-fluorophenyl | 14 ± 1 | 21 ± 1 | > 50 |
| 2c | 4-methoxyphenyl | > 50 | > 50 | > 50 |
| 2d | 3-methoxyphenyl | > 50 | > 50 | > 50 |
| 2e | 3-(trifluoromethyl)phenyl | 13 ± 1 | 18 ± 2 | > 50 |
| 2f | furan-2-yl | > 50 | > 50 | > 50 |
| 2g | pyridin-4-yl | 20 ± 2 | 22 ± 2 | > 50 |
| 2h | thiophen-2-yl | > 50 | > 50 | > 50 |
| Doxorubicin | (Positive Control) | 0.051 ± 0.003 | 0.025 ± 0.001 | 0.033 ± 0.001 |
Table 2: In Vitro Kinase Inhibitory Activity of Known Inhibitors
This table provides the half-maximal inhibitory concentration (IC50) values for well-established kinase inhibitors against their primary targets. This data serves as a benchmark for the potency of inhibitors targeting these key signaling pathways.
| Inhibitor | Primary Target | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [5][6] |
| Gefitinib | EGFR | 33 | [7] |
| SB203580 | p38α MAPK | 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.
Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50) Determination
This protocol is based on the method used to evaluate the cytotoxic effects of the new thieno[3,2-b]pyridine derivatives.[8][9][10][11][12]
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and allow the plates to air-dry.
-
Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The GI50 value is calculated from the dose-response curve of the absorbance versus the log of the compound concentration.
In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)
This is a general protocol for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in the kinase reaction.[13][14][15][16][17][18]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test inhibitor, the target kinase enzyme, and the specific peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the evaluation of these kinase inhibitors.
Caption: VEGFR-2 Signaling Pathway and Potential Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening and Development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2- b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncology-central.com [oncology-central.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Comparative analysis of synthetic routes to 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 3-Bromothieno[3,2-b]pyridine, a key heterocyclic intermediate in the development of novel therapeutic agents. The methodologies presented are supported by experimental data to facilitate an objective assessment of each route's efficiency and practicality.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active compounds. The strategic placement of the bromine atom at the 3-position allows for versatile downstream functionalization, typically through cross-coupling reactions, to explore structure-activity relationships. This guide outlines and compares the two principal synthetic strategies for obtaining this important intermediate: the Sandmeyer reaction of 3-aminothieno[3,2-b]pyridine and the direct bromination of the thieno[3,2-b]pyridine core.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly approached via two distinct pathways. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Bromination |
| Starting Material | 3-Aminothieno[3,2-b]pyridine | Thieno[3,2-b]pyridine |
| Key Reagents | NaNO₂, HBr, CuBr | N-Bromosuccinimide (NBS) |
| Typical Yield | Moderate to Good | Variable, potential for over-bromination |
| Number of Steps | Two (from thieno[3,2-b]pyridine) | One |
| Regioselectivity | Highly selective for the 3-position | Potential for mixture of isomers |
| Scalability | Generally scalable with appropriate safety precautions for diazotization | Can be challenging to control on a larger scale |
| Key Advantages | High regioselectivity, clean conversion of the amino group. | Fewer synthetic steps. |
| Key Disadvantages | Requires synthesis of the 3-amino precursor; diazotization requires careful temperature control and handling of potentially unstable intermediates. | Risk of poor regioselectivity and formation of di-brominated byproducts, requiring careful optimization and purification. |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic routes to this compound is depicted below.
Caption: Synthetic strategies for this compound.
Experimental Protocols
Route 1: Sandmeyer Reaction
This route involves the initial synthesis of 3-aminothieno[3,2-b]pyridine, followed by a diazotization and subsequent displacement with bromide.
Step 1a: Synthesis of 3-Nitrothieno[3,2-b]pyridine
Step 1b: Synthesis of 3-Aminothieno[3,2-b]pyridine
The synthesis of 3-aminothieno[3,2-b]pyridine can be achieved through the reduction of the corresponding 3-nitro derivative. A common method for this transformation is catalytic hydrogenation or reduction with a metal in acidic media (e.g., SnCl₂/HCl).
To a solution of 3-nitrothieno[3,2-b]pyridine in a suitable solvent such as ethanol or ethyl acetate, a reducing agent (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-aminothieno[3,2-b]pyridine.
Step 2: Sandmeyer Reaction to Yield this compound
This procedure is adapted from the analogous synthesis of methyl this compound-2-carboxylate.
3-Aminothieno[3,2-b]pyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr) in HBr, which is pre-heated to a suitable temperature (typically 60-80 °C). The reaction mixture is stirred at this temperature for a specified time to allow for the evolution of nitrogen gas to cease. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Route 2: Direct Bromination
This route offers a more direct approach to the target molecule, though it may present challenges in controlling regioselectivity.
Synthesis of this compound via Direct Bromination
To a solution of thieno[3,2-b]pyridine in a suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (often at room temperature or slightly below). The reaction is typically stirred for several hours until completion, as monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to separate the desired 3-bromo isomer from any unreacted starting material and other brominated isomers.
Conclusion
The choice between the Sandmeyer reaction and direct bromination for the synthesis of this compound will be guided by the specific needs of the research project. The Sandmeyer route, while longer, offers the significant advantage of high regioselectivity, ensuring the unambiguous formation of the desired 3-bromo isomer. This is particularly crucial when the purity of the final compound is paramount for subsequent biological testing or complex synthetic steps. The direct bromination route is more atom-economical and involves fewer steps. However, the potential for the formation of isomeric byproducts necessitates careful optimization of reaction conditions and may require more rigorous purification, which could impact the overall efficiency and yield. For applications demanding high purity and scalability, the Sandmeyer approach, despite its additional steps, is often the more reliable and preferred method.
Safety Operating Guide
Proper Disposal of 3-Bromothieno[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Bromothieno[3,2-b]pyridine, a halogenated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical, minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound (CAS No. 94191-12-5) was not fully accessible, data from structurally similar compounds like 3-Bromopyridine and 3-Bromothieno[3,2-b]thiophene indicate a profile of flammability, acute toxicity, and skin/eye irritation.[1][2][3] Therefore, the following PPE is mandatory:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[4]
-
Segregate: Keep this compound waste separate from other incompatible waste streams. It is crucial to store it away from strong oxidizing agents and strong acids.[4]
Step 2: Waste Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap to prevent leakage or evaporation.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, irritant).[4]
Step 3: Storage of Hazardous Waste
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[4]
-
Secondary Containment: Ensure secondary containment is in place to contain any potential leaks from the primary waste container.[4]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4][5]
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with all applicable local, regional, and national regulations.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can significantly mitigate risks and ensure a safe working environment.
References
Essential Safety and Operational Guide for Handling 3-Bromothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 3-Bromothieno[3,2-b]pyridine, a compound utilized in the synthesis of novel therapeutic agents. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The selection of PPE is based on the potential hazards associated with similar brominated and pyridine-containing heterocyclic compounds.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn over safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this compound.[2][3] Gloves must be inspected before use and changed immediately if contaminated.[1][4] For prolonged operations or in case of direct contact, double gloving is advised. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned.[5] Clothing worn underneath should be made of natural fibers like cotton. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[5] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If engineering controls are insufficient or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors should be used.[7] |
Experimental Protocol: Donning and Doffing of PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
2.1. Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check for the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2.2. Doffing Procedure
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, from the back of the head.
-
Lab Coat: Remove the lab coat by turning it inside out to contain any contaminants.
-
Respirator: If used, remove the respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
3.1. Handling and Storage
-
Handle this compound only in a well-ventilated area, preferably inside a certified chemical fume hood.[2][6]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][8]
-
Incompatible with strong oxidizing agents and strong acids.[7]
3.2. Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Do not let the chemical enter drains.[6]
3.3. Disposal Plan
-
All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (e.g., gloves), must be treated as hazardous waste.
-
Dispose of contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][7]
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
